Antiblaze 100
Description
Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992)
Tris(2-chloroethyl) phosphate is a trialkyl phosphate that is the tris(2-chloroethyl) ester of phosphoric acid. It is a trialkyl phosphate and an organochlorine compound.
Tris(2-chloroethyl) phosphate (TCEP) is a chemical compound used as a flame retardant, plasticizer, and viscosity regulator in various types of polymers including polyurethanes, polyester resins, and polyacrylates. It was included in January 2011 in the European Chemicals Agency (ECHA) list of Substances of Very High Concern (SVHC) due to its being toxic for reproduction. Substances in the list of SVHCs are those for which ECHA is considering imposing a requirement for authorization for some or all uses.
has gonadotoxic effects
Structure
3D Structure
Properties
IUPAC Name |
tris(2-chloroethyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUQLFOMPYWACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(OCCCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O4P, Array | |
| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
| Source | CAMEO Chemicals | |
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| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
28205-79-0 | |
| Record name | Ethanol, 2-chloro-, phosphate (3:1), homopolymer | |
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DSSTOX Substance ID |
DTXSID5021411 | |
| Record name | Tris(2-chloroethyl) phosphate | |
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Molecular Weight |
285.5 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID. | |
| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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| Record name | Tris(2-chloroethyl) phosphate | |
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Boiling Point |
626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C | |
| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Flash Point |
450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c. | |
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| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor) | |
| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Density |
1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4 | |
| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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Vapor Density |
Relative vapor density (air = 1): 9.8 | |
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Vapor Pressure |
0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible | |
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| Record name | Tris(2-chloroethyl) phosphate | |
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Color/Form |
Clear, transparent liquid, Low viscosity liquid | |
CAS No. |
115-96-8, 29716-44-7, 68411-66-5 | |
| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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| Record name | Tris(2-chloroethyl) phosphate | |
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| Record name | Tris(2-chloroethyl) phosphate | |
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| Record name | Tris(2-chloroethyl) phosphate | |
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| Record name | Tris(2-chloroethyl) phosphate | |
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| Record name | Tris(chloroethyl) phosphate | |
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| Record name | Ethanol, 2-chloro-, phosphate (3:1), hydrolyzed | |
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| Record name | TRIS(2-CHLOROETHYL)PHOSPHATE | |
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Melting Point |
less than -76 °F (NTP, 1992), -55 °C, -51 °C | |
| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
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| Record name | TRIS(2-CHLOROETHYL) PHOSPHATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1677 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to Antiblaze 100: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and functional mechanisms of the flame retardant, Antiblaze 100. The information is curated for professionals in research and development who require detailed chemical data for material science, safety assessment, and formulation.
Chemical Identification and Structure
This compound, also known by trade names such as Antiblaze V6, Amgard V 6, and Phosgard 2XC20, is a chlorinated organophosphate ester.[1][2][3] Its primary application is as an additive flame retardant, valued for its ability to be incorporated into various polymer systems to enhance their fire resistance.[4]
The chemical identity of this compound is defined by the following identifiers.
| Identifier | Value | Reference |
| Chemical Name | [2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate | [2] |
| CAS Number | 38051-10-4 | [1][2][3] |
| Molecular Formula | C₁₃H₂₄Cl₆O₈P₂ | [3][5] |
| Molecular Weight | 582.99 g/mol | [2][3] |
| Synonyms | Antiblaze V6, Amgard V 6, Phosgard 2XC20, 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) | [2][3][6] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. It is important to note that there are significant discrepancies in the reported values for melting point across various suppliers, which may be due to differences in purity or measurement conditions. The substance is generally described as a thick, colorless to yellow oil.[1][7]
| Property | Value | Test Condition | Reference |
| Physical State | Thick Yellow Oil / Liquid | Ambient | [7][8] |
| Density | 1.464 g/cm³ | 20°C | [1][5] |
| Boiling Point | 620.3 °C | 760 mmHg | [5][6] |
| Melting Point | Data varies significantly: -93°C, 90°C, 275°C | - | [5][6][9] |
| Flash Point | 588.4 °C | - | [5][6] |
| Water Solubility | 232 mg/L | 20°C | [1] |
| LogP (Octanol/Water) | 2.83 - 5.72 | 20°C | [1][5] |
| Vapor Pressure | 1.21 x 10⁻¹⁴ mmHg | 25°C | [6] |
| Refractive Index | 1.492 | - | [5][6] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | - | [1][6] |
Toxicological and Safety Data
Toxicological data is primarily derived from Safety Data Sheets (SDS). This compound is classified as harmful if inhaled and causes skin irritation.[2] To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[2]
| Parameter | Value | Species | Reference |
| LD50 (Oral) | >2000 mg/kg | Rat | [2] |
| LC50 (Inhalation) | 1650 mg/m³ | Mouse | [2] |
| GHS Hazard Statements | H303: May be harmful if swallowed | - | [2] |
| H315: Causes skin irritation | - | [2] | |
| H332: Harmful if inhaled | - | [2] |
Experimental Protocols
Detailed experimental protocols for determining the specific properties of this compound are not publicly available. However, standardized methods are typically employed for chemical characterization.
-
Density: Density is generally determined using a calibrated pycnometer or a digital density meter following principles outlined in methods such as ASTM D4052 .
-
Boiling Point: The boiling point of a substance at atmospheric pressure is often measured according to OECD Guideline 103 .
-
Melting Point: For crystalline solids, the melting point can be determined using a capillary method, such as that described in OECD Guideline 102 . The wide variation in reported values for this compound suggests it may be an amorphous solid or an oil that does not exhibit a sharp melting point.
-
Flash Point: The flash point is typically determined using either an open-cup (e.g., ASTM D92 , Cleveland Open Cup) or closed-cup (e.g., ASTM D93 , Pensky-Martens Closed Cup) apparatus.
-
Water Solubility: The flask-shaking method, as detailed in OECD Guideline 105 , is a standard procedure for determining the water solubility of a chemical.
-
Toxicological Studies (LD50/LC50): Acute oral toxicity (LD50) is typically assessed following OECD Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure) . Acute inhalation toxicity (LC50) studies are conducted based on protocols like OECD Guideline 403 .
Mechanism of Action and Logical Relationships
As a chlorinated organophosphate flame retardant, this compound functions through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion in a polymer. The presence of both phosphorus and chlorine atoms creates a synergistic effect.
-
Gas-Phase Inhibition: Upon heating, the C-Cl and P-O bonds can break, releasing radical species (e.g., Cl•, PO•). These radicals interfere with the high-energy H• and OH• radicals in the flame that propagate combustion, effectively quenching the fire.
-
Condensed-Phase Charring: The phosphorus components decompose to form phosphoric acid, which then polymerizes into polyphosphoric acid. This acts as a catalyst to dehydrate the underlying polymer, promoting the formation of a stable, insulating layer of char. This char layer acts as a physical barrier, limiting the release of flammable volatiles and restricting the flow of heat and oxygen to the polymer substrate.
General Experimental Workflow
The characterization of a chemical substance like this compound follows a structured workflow to ensure comprehensive data acquisition for both efficacy and safety assessment.
References
- 1. 38051-10-4 | CAS DataBase [m.chemicalbook.com]
- 2. martin-employees.com [martin-employees.com]
- 3. scbt.com [scbt.com]
- 4. prostarchemicals.co.th [prostarchemicals.co.th]
- 5. Antiblaze V6-d16 | CAS#:38051-10-4 | Chemsrc [chemsrc.com]
- 6. lookchem.com [lookchem.com]
- 7. Antiblaze V6 | 38051-10-4 - Coompo [coompo.com]
- 8. wernerblank.com [wernerblank.com]
- 9. accustandard.com [accustandard.com]
An In-depth Technical Guide to the Synthesis and Characterization of Antiblaze 100
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antiblaze 100, also known commercially as Antiblaze 1045, is a halogen-free organophosphorus flame retardant chemically identified as Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide.[1][2][3][4] This document provides a comprehensive technical overview of its synthesis, characterization, and mechanism of action. Due to its phosphorus-based structure, this compound offers an effective and more environmentally benign alternative to traditional halogenated flame retardants.[1] Its primary application is in enhancing the fire resistance of various polymers, including polyurethane foams and epoxy resins.[5] This guide details a proposed synthesis pathway, outlines key characterization methodologies with expected data, and illustrates its flame-retardant action.
Chemical Identity and Physical Properties
A summary of the key identifiers and physical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide | [1][2][4] |
| Synonyms | Antiblaze 1045, BEMPD | [1][6] |
| CAS Number | 42595-45-9 | [1][2][3] |
| Molecular Formula | C15H31O9P3 | [1][4][5] |
| Molecular Weight | 448.32 g/mol | [1][4][5] |
| Appearance | Powder | [1] |
| Purity | Min. 95% | [1] |
Proposed Synthesis of this compound
While specific proprietary synthesis routes for this compound are not publicly detailed, a plausible and efficient method is direct transesterification, a common approach for producing organophosphorus compounds.[1][7] This proposed two-step synthesis involves the creation of a key intermediate followed by a final condensation reaction.
Experimental Protocol
Step 1: Synthesis of 5-ethyl-5-(hydroxymethyl)-2-methyl-1,3,2-dioxaphosphorinane 2-oxide
-
To a stirred solution of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (1 equivalent) in a suitable solvent such as toluene in a three-necked flask equipped with a condenser and a Dean-Stark trap, add methylphosphonic dichloride (1 equivalent).
-
The reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude intermediate, 5-ethyl-5-(hydroxymethyl)-2-methyl-1,3,2-dioxaphosphorinane 2-oxide.
Step 2: Synthesis of Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide (this compound)
-
The crude intermediate from Step 1 (2 equivalents) is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.
-
Methylphosphonic dichloride (1 equivalent) is added dropwise to the solution while maintaining the temperature below 10°C.
-
A tertiary amine base, such as triethylamine (2 equivalents), is added to act as a hydrogen chloride scavenger.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the final product, this compound.
-
Further purification can be achieved by column chromatography.
Synthesis Workflow Diagram
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its structure and purity. The following are standard analytical techniques and the expected results.
Spectroscopic Analysis
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: A small amount of the powdered sample is mixed with KBr and pressed into a pellet. The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Expected Data: The FTIR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Assignment |
| ~2970-2880 | C-H stretching (alkyl groups) |
| ~1250 | P=O stretching (phosphonate) |
| ~1040 | P-O-C stretching |
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Expected Data: The NMR spectra will provide detailed information about the chemical environment of the hydrogen, carbon, and phosphorus atoms in the molecule.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~0.9 | Triplet | -CH₃ (ethyl group) |
| ~1.5 | Quartet | -CH₂- (ethyl group) | |
| ~1.8 | Doublet | P-CH₃ | |
| ~4.0-4.5 | Multiplet | -O-CH₂- (dioxaphosphorinane ring and linker) | |
| ³¹P NMR | ~20-30 | Singlet | P=O (dioxaphosphorinane rings and phosphonate linker) |
Thermal Analysis
3.2.1. Thermogravimetric Analysis (TGA)
-
Protocol: A small, known weight of the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature.
-
Expected Data: TGA provides information about the thermal stability and decomposition profile of this compound. Organophosphorus flame retardants typically exhibit multi-step degradation.[8]
| Temperature Range (°C) | Expected Weight Loss (%) | Description |
| 250-350 | 10-20% | Initial degradation, loss of smaller fragments. |
| 350-500 | 50-70% | Major decomposition, formation of phosphoric/polyphosphoric acid. |
| >500 | - | Formation of a stable char residue. |
3.2.2. Differential Scanning Calorimetry (DSC)
-
Protocol: A small amount of the sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference.
-
Expected Data: DSC can be used to determine melting point, glass transition temperature, and other thermal transitions. For a crystalline powder, a sharp endothermic peak corresponding to its melting point would be expected.
Purity Analysis
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Protocol: A solution of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or Charged Aerosol Detector). A suitable mobile phase gradient is used for elution.
-
Expected Data: A single major peak in the chromatogram would indicate a high degree of purity (typically >95%).
Mechanism of Flame Retardancy
This compound, like many organophosphorus flame retardants, is believed to act in both the condensed (solid) and gas phases to inhibit combustion.[9][10]
-
Condensed Phase Action: Upon heating, this compound decomposes to form phosphoric and polyphosphoric acids. These acids catalyze the dehydration of the polymer matrix, leading to the formation of a protective char layer.[1] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile compounds.
-
Gas Phase Action: During decomposition, phosphorus-containing radical species (e.g., PO•) can be released into the gas phase.[11] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reactions in the flame, thus extinguishing the fire.
Flame Retardancy Mechanism Diagram
Conclusion
This compound is a significant member of the organophosphorus flame retardant family, offering an effective solution for enhancing the fire safety of polymeric materials. This guide has provided a plausible synthesis route via direct transesterification and outlined the key analytical techniques for its comprehensive characterization. Understanding its dual-phase mechanism of action, involving char formation and gas-phase radical scavenging, is crucial for its effective application and for the development of next-generation, environmentally friendly flame retardants. Further research to validate the proposed synthesis and to obtain precise characterization data would be a valuable contribution to the field.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide CAS#: 42595-45-9 [m.chemicalbook.com]
- 3. Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide | 42595-45-9 [amp.chemicalbook.com]
- 4. Bis((5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl) methyl phosphonate P,P'-dioxide | C15H31O9P3 | CID 94526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide | 42595-45-9 | FB170942 [biosynth.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. mdpi.com [mdpi.com]
- 9. Flame retardant phosphonate-functionalised polyethylenes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00143A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Organophosphorus Flame Retardants: A Technical Guide on FTIR and NMR Techniques
Disclaimer: The term "Antiblaze 100" does not correspond to a single, consistently defined chemical entity in publicly available scientific literature and databases. "Antiblaze" is a trade name for a range of flame retardant products. This guide, therefore, provides a broader technical overview of the spectroscopic analysis of organophosphorus flame retardants, a common class of chemicals marketed under the Antiblaze brand, using representative data.
Introduction
Organophosphorus compounds are a cornerstone in the formulation of flame retardant materials, valued for their efficacy in both the gas and condensed phases during combustion. The "Antiblaze" series of products includes various chemical structures, from chlorinated phosphate esters to phosphonates.[1][2] A thorough understanding of their chemical structure is paramount for quality control, formulation development, and toxicological assessment. This guide details the application of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of these compounds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For organophosphorus flame retardants, FTIR is particularly useful for identifying key bonds such as P=O, P-O-C, and C-H.
-
Sample Preparation:
-
Liquid Samples: A small drop of the liquid flame retardant (e.g., neat) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Solid Samples: The solid is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
-
-
Instrumentation: A benchtop FTIR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is collected.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
The following table summarizes the typical FTIR absorption bands for organophosphorus compounds, with triethyl phosphate (TEP) serving as a representative example.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Example: Triethyl Phosphate (TEP)[3][4] |
| C-H (Alkyl) | Stretching | 2850-3000 | 2982, 2933, 2908 |
| P=O (Phosphoryl) | Stretching | 1250-1300 | 1259 |
| P-O-C (Aliphatic) | Stretching | 950-1050 | 1028 |
| C-O | Stretching | 1100-1200 | 1165 |
| C-C | Stretching | 800-900 | 960, 804 |
Table 1: Characteristic FTIR absorption bands for organophosphorus flame retardants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of a molecule, including the connectivity and chemical environment of atoms. For organophosphorus compounds, ¹H, ¹³C, and ³¹P NMR are the most informative techniques.
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
The solution is transferred to an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added. For ³¹P NMR, 85% phosphoric acid is a common external reference.[5]
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled carbon experiment is typically performed to simplify the spectrum.
-
³¹P NMR: A proton-decoupled phosphorus experiment is acquired. ³¹P NMR has a wide chemical shift range, making it excellent for distinguishing different phosphorus environments.[6][7]
-
The following table summarizes the ¹H and ³¹P NMR data for triethyl phosphate (TEP) as a model organophosphorus compound.
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR | ~4.1 ppm | Quintet (dq) | J(H,H) ≈ 7 Hz, J(P,H) ≈ 8 Hz | -O-CH₂ -CH₃ |
| ~1.3 ppm | Triplet | J(H,H) ≈ 7 Hz | -O-CH₂-CH₃ | |
| ³¹P NMR | ~ -1.0 ppm | Singlet (¹H decoupled) | - | P =O |
Table 2: ¹H and ³¹P NMR data for Triethyl Phosphate (TEP) in CDCl₃.[8][9]
The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. Phosphates, phosphonates, and phosphinates have characteristic chemical shift ranges.[10][11]
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organophosphorus flame retardant sample.
Conclusion
The combined use of FTIR and multinuclear NMR spectroscopy provides a powerful approach for the comprehensive structural characterization of organophosphorus flame retardants. While FTIR offers a rapid assessment of key functional groups, NMR delivers precise details on the molecular skeleton and the electronic environment of the phosphorus center. These analytical techniques are indispensable for researchers and professionals in drug development and material science, ensuring the chemical identity, purity, and consistency of these important industrial chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Triethyl phosphate [webbook.nist.gov]
- 5. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. Triethyl phosphate(78-40-0) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antiblaze 100: Properties, Applications, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiblaze 100 is a chlorinated organophosphate ester widely utilized as an additive flame retardant. Its primary function is to inhibit or delay the combustion of polymeric materials, thereby enhancing their fire safety. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, applications in flame retardancy, and a review of its toxicological profile. The information is intended to support researchers, scientists, and professionals in the fields of materials science, toxicology, and drug development in understanding the characteristics and potential implications of this compound.
Chemical Identification and Properties
This compound is chemically identified as 2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl) phosphate]. While it is primarily associated with the CAS number 38051-10-4 , it is also referenced by other CAS numbers, including 99568-29-3. This is likely due to its complex nature as a technical mixture.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H24Cl6O8P2 | [1][2] |
| Molecular Weight | 582.99 g/mol | [1][2] |
| CAS Number | 38051-10-4 (primary) | [1][2] |
| Synonyms | V6, Amgard V 6, 2,2-Bis(chloromethyl)-1,3-propanediyl bis[bis(2-chloroethyl) phosphate] | [3] |
| Appearance | Not specified in technical literature | |
| Density | ~1.464 g/cm³ | |
| Melting Point | Decomposes at approximately 275 °C | |
| Boiling Point | Not available (decomposes) | |
| Flash Point | Not available | |
| Solubility | Information not readily available, but as an organophosphate ester, it is expected to have low water solubility and good solubility in organic solvents. |
Applications and Mechanism of Action in Flame Retardancy
This compound is primarily used as an additive flame retardant in flexible and rigid polyurethane foams. These foams are utilized in a wide range of applications, including furniture, automotive interiors, and building insulation.
The flame retardant mechanism of organophosphorus compounds like this compound is complex and occurs in both the gas and condensed (solid) phases of a burning polymer.
-
Gas Phase: During combustion, the phosphorus-containing compounds are released into the gas phase where they can scavenge flame-propagating radicals (such as H• and OH•), thereby interrupting the combustion cycle.
-
Condensed Phase: In the solid material, the phosphorus compounds can promote the formation of a stable char layer. This char acts as an insulating barrier, reducing the transfer of heat to the underlying polymer and limiting the release of flammable volatiles.
Below is a diagram illustrating the general mechanism of action for phosphorus-based flame retardants.
Caption: General mechanism of phosphorus-based flame retardants.
Experimental Protocols
Detailed experimental protocols for the specific use of this compound are often proprietary. However, this section outlines the principles and general procedures for key experiments relevant to evaluating its performance and properties.
Incorporation into Polyurethane Foam
Objective: To prepare polyurethane foam samples containing this compound for subsequent flammability and physical property testing.
General Procedure:
-
Component Preparation: The polyurethane foam formulation typically consists of two main components: a polyol blend (Component A) and an isocyanate (Component B).
-
Additive Incorporation: this compound, being a liquid additive, is typically pre-blended with the polyol component (Component A). The desired loading level of this compound (e.g., 5-15% by weight of the polyol) is added to the polyol and mixed thoroughly until a homogeneous mixture is achieved. Other additives such as catalysts, surfactants, and blowing agents are also incorporated into the polyol blend.
-
Foaming Reaction: Component A (polyol blend with this compound) and Component B (isocyanate) are mixed in a specific ratio using a high-shear mixer for a short duration.
-
Curing: The reacting mixture is quickly poured into a mold and allowed to rise and cure at a specified temperature and humidity.
-
Sample Conditioning: The cured foam is then removed from the mold and conditioned under standard conditions (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period before testing.
Flammability Testing: Cone Calorimetry (ASTM E1354 / ISO 5660)
Objective: To measure the heat release rate and other flammability parameters of polyurethane foam containing this compound.
General Procedure:
-
Sample Preparation: A sample of the conditioned polyurethane foam (typically 100 mm x 100 mm x 50 mm) is wrapped in aluminum foil, leaving the top surface exposed.
-
Test Setup: The sample is placed on a load cell within the cone calorimeter apparatus.
-
Irradiation: The sample is exposed to a specific level of radiant heat flux (e.g., 35 or 50 kW/m²) from a conical heater.
-
Ignition: A spark igniter is positioned above the sample to ignite the flammable volatiles that are released.
-
Data Collection: Throughout the test, parameters such as time to ignition, heat release rate, mass loss rate, smoke production, and oxygen consumption are continuously measured.
Toxicological Evaluation: In Vitro Cytotoxicity Assay
Objective: To assess the potential of this compound to cause cell death in a controlled laboratory setting.
General Procedure:
-
Cell Culture: A suitable human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) is cultured in appropriate media and conditions.
-
Compound Exposure: The cells are treated with a range of concentrations of this compound (typically dissolved in a suitable solvent like DMSO and then diluted in cell culture media). Control cells are treated with the solvent alone.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The results are used to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Toxicological Profile and Potential Signaling Pathways
The toxicological profile of this compound is not extensively detailed in publicly available literature. However, as a chlorinated organophosphate flame retardant, it belongs to a class of compounds that have been associated with various health concerns. Studies on related organophosphate flame retardants have indicated potential for neurotoxicity, endocrine disruption, and carcinogenicity.
A key mechanism of neurotoxicity for some organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve signaling.
The following diagram illustrates a hypothetical workflow for investigating the neurotoxic potential of this compound.
Caption: Workflow for neurotoxicity assessment of this compound.
Conclusion
This compound is an effective flame retardant for polyurethane foams, contributing to the fire safety of numerous consumer and industrial products. Its mechanism of action involves both gas-phase and condensed-phase effects to suppress combustion. While detailed experimental protocols are often proprietary, standardized testing methods provide a framework for evaluating its performance. As with many halogenated organophosphate flame retardants, there are potential toxicological concerns that warrant further investigation. The experimental workflows outlined in this guide provide a basis for the systematic evaluation of its safety profile. For professionals in drug development, understanding the toxicological properties of such widely used industrial chemicals is crucial for assessing potential environmental and human health impacts.
References
Health and Safety Considerations for Antiblaze 100 in a Laboratory Setting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known health and safety considerations for Antiblaze 100 (CAS No. 38051-10-4), also known as Antiblaze V6. The information presented herein is intended to inform laboratory personnel of the potential hazards, proper handling procedures, and emergency responses associated with this chlorinated phosphate ester flame retardant. It is crucial to note that the toxicological and physicochemical properties of this compound have not been exhaustively investigated, and this document reflects the currently available data.[1]
Physicochemical and Toxicological Data
Comprehensive data for this compound is limited. The following tables summarize the available information. Discrepancies in reported values from different sources highlight the need for caution and further investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₄Cl₆O₈P₂ | [1][2][3][4] |
| Molecular Weight | 582.99 g/mol | [1][2][3][4] |
| Appearance | Colorless to Yellow Oil/Liquid | [2][5] |
| Melting Point | 90°C or 275°C | [2][3] |
| Boiling Point | 620.3°C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.464 g/cm³ | [2][3] |
| Flash Point | 588.4°C | [3] |
| Water Solubility | 232 mg/L at 20°C | [2] |
| LogP | 2.83 at 20°C | [2] |
| Stability | Hygroscopic | [2] |
Table 2: Toxicological Data for this compound
| Endpoint | Result | Species | Source(s) |
| Acute Oral Toxicity | May be harmful if swallowed (GHS Category 5) | Not specified | [1] |
| Acute Inhalation Toxicity | Harmful if inhaled (GHS Category 4) | Not specified | [1] |
| Skin Corrosion/Irritation | Causes skin irritation (GHS Category 2) | Not specified | [1] |
| Developmental Toxicity | No changes in maternal body weight gain, food consumption, and general appearance up to 100 mg/kg/day. Maternal mortality observed at 200 mg/kg/day. | Rat | [6] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
The signal word is Warning .[1]
Experimental Protocols
Developmental Oral Toxicity Study (Kawashima et al., 1983)
-
Objective: To assess the potential developmental toxicity of this compound in rats.
-
Methodology:
-
Test Species: Pregnant rats.
-
Administration Route: Oral gavage.[6]
-
Dosage Levels: Doses up to 200 mg/kg/day were administered.[6]
-
Exposure Period: The substance was administered from day 7 to day 15 of pregnancy.[6]
-
Maternal Observations: Maternal body weight gain, food consumption, and general appearance were monitored.[6]
-
-
Results Summary:
Laboratory Handling and Safety Procedures
Given the known and potential hazards, stringent safety protocols must be followed when handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE. The following diagram illustrates a general workflow for selecting the necessary protective equipment.
PPE Selection Workflow for Handling this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Eyewash stations and safety showers should be readily accessible.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapor or mist.[1]
-
Keep containers tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
The following diagram outlines the general first-aid response workflow.
First-Aid Response for this compound Exposure.
Fire and Spill Response
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[1]
-
Spills: Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Environmental Fate and Disposal
There is limited data available on the persistence, bioaccumulation, and environmental fate of this compound.[1] As a chlorinated phosphate ester, it may be persistent in the environment. Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound presents moderate health hazards, including potential harm if swallowed or inhaled and skin irritation. The lack of comprehensive toxicological and environmental data necessitates a cautious approach in its handling and use. Adherence to the safety protocols outlined in this guide is essential to minimize exposure and ensure a safe laboratory environment. Further research into the properties and potential long-term effects of this compound is warranted.
References
An In-depth Technical Guide to the Environmental Impact and Biodegradability of Antiblaze 100
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiblaze 100, a chlorinated organophosphate flame retardant, is identified by the CAS number 38051-10-4 and is also known by the trade name Antiblaze V6. Its chemical name is P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester.[1] As a member of the broader class of organophosphorus flame retardants (OPFRs), this compound is utilized to enhance the fire safety of various materials. However, the environmental fate and potential ecological impact of this chemical are of increasing concern. This technical guide provides a comprehensive overview of the available data on the environmental impact and biodegradability of this compound, intended for a scientific audience.
The use of OPFRs has grown, in part as replacements for some brominated flame retardants.[2] Consequently, understanding their environmental behavior is critical. Chlorinated OPFRs, such as this compound, are noted for their potential persistence and mobility in the environment, which may lead to their presence in various environmental compartments, including water and sediment.[3] This guide will synthesize the current knowledge on this compound, focusing on its biodegradability, ecotoxicity, and bioaccumulation potential, and will detail the standard experimental protocols used to assess these endpoints.
Environmental Fate and Biodegradability
The environmental persistence of a chemical is a key determinant of its potential for long-term ecological impact. Available information suggests that this compound is not readily biodegradable, indicating a potential for persistence in the environment.
Biodegradability Data
Specific quantitative data on the ready biodegradability of this compound (CAS 38051-10-4) from standardized tests like the OECD 301 series is limited in the public domain. However, a European Union Risk Assessment Report for a related compound, Tris(2-chloroethyl) phosphate (TCEP), which is a known impurity in the commercial V6 mixture, showed negligible CO2 production in a modified Sturm test (OECD 301 B).[2][4] This suggests that chlorinated phosphate esters as a class may exhibit poor biodegradability. The general assessment for V6 is that it is not readily biodegradable.[5]
Environmental Persistence
Due to its limited biodegradability, this compound is expected to be persistent in the environment. Its chemical structure, a chlorinated phosphate ester, contributes to its stability. The substance has the potential for long-range transport, meaning it can be found in locations distant from its sources of release.[3]
Ecotoxicity
The ecotoxicity of a substance describes its adverse effects on living organisms in the environment. For this compound, ecotoxicity data is available for key aquatic organisms.
Aquatic Toxicity Data
The following table summarizes the available acute and chronic aquatic toxicity data for this compound (CAS 38051-10-4).[5][6]
| Taxonomic Group | Species | Endpoint | Test Duration | Value (mg/L) | Reference |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 52 | [5][6] |
| Invertebrate | Daphnia magna | EC50 | 48 hours | 41.9 - 42 | [5][6] |
| Invertebrate | Daphnia magna | NOEC (reproduction) | 21 days | > 3.68 | [5] |
| Algae | Pseudokirchneriella subcapitata | ErC50 (growth rate) | 72 hours | 35 | [5] |
| Algae | Pseudokirchneriella subcapitata | EbC50 (biomass) | 72 hours | 21 | [5] |
| Algae | Pseudokirchneriella subcapitata | NOEC | 72 hours | 10 | [5] |
LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. NOEC: No Observed Effect Concentration.
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, sediment). The potential for a substance to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow) and measured by its bioconcentration factor (BCF).
Bioaccumulation Data
Experimental Protocols
Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are globally recognized for assessing the environmental fate and effects of chemicals. The following sections detail the methodologies for key experiments relevant to the environmental assessment of this compound.
OECD 301B: Ready Biodegradability – CO₂ Evolution Test
This test evaluates the ready biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms as they break down the substance.[7][8][9][10]
Principle: A defined concentration of the test substance is incubated in a mineral medium with a mixed population of microorganisms (activated sludge) in the dark or diffuse light. The system is aerated with CO₂-free air. The CO₂ evolved from the biodegradation of the test substance is trapped in a solution of barium or sodium hydroxide and is quantified by titration or by a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated as the ratio of the produced CO₂ to the theoretical maximum CO₂ (ThCO₂).
Methodology:
-
Preparation of Test Medium: A mineral salt medium is prepared containing essential nutrients for the microorganisms.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, washed, and resuspended in the mineral medium.
-
Test Setup: The test substance is added to the inoculated mineral medium in sealed vessels, typically at a concentration of 10-20 mg of organic carbon per liter. Control vessels (inoculum only) and reference substance vessels (a readily biodegradable substance like sodium benzoate) are also prepared.
-
Incubation: The vessels are incubated for 28 days at a constant temperature (e.g., 22 ± 2°C) with continuous aeration with CO₂-free air.
-
CO₂ Measurement: The CO₂ produced is trapped in an absorption solution (e.g., Ba(OH)₂) and quantified at regular intervals.
-
Data Analysis: The cumulative amount of CO₂ produced is calculated and expressed as a percentage of the ThCO₂. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during the 28-day test period.[8]
OECD 305: Bioaccumulation in Fish
This guideline describes procedures for determining the bioconcentration factor (BCF) of a chemical in fish.[11][12][13][14][15]
Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in the water. This is followed by a depuration phase where the fish are transferred to a clean, substance-free environment. The concentration of the test substance in the fish tissue is measured at intervals during both phases.
Methodology:
-
Test Organism: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.[11]
-
Test Conditions: The test is typically conducted under flow-through conditions to maintain a constant concentration of the test substance in the water. Water temperature, pH, and dissolved oxygen are monitored and maintained within narrow limits.
-
Uptake Phase: Fish are exposed to the test substance for a period sufficient to reach a steady-state concentration in their tissues (e.g., 28 days). Water and fish samples are taken at regular intervals for chemical analysis.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean water. Fish are sampled at intervals to determine the rate of elimination of the substance.
-
Chemical Analysis: The concentration of the test substance in fish tissue and water samples is determined using a suitable analytical method.
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish (at steady-state) to its concentration in the water. The uptake and depuration rate constants are also determined.
Visualizations
The following diagrams illustrate key concepts related to the environmental assessment of this compound.
References
- 1. martin-employees.com [martin-employees.com]
- 2. Investigating A Novel Flame Retardant Known as V6: Measurements in Baby Products, House Dust and Car Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 4. pic.int [pic.int]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 38051-10-4 Name: 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) [xixisys.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. respirtek.com [respirtek.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ecetoc.org [ecetoc.org]
- 11. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 12. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 13. oecd.org [oecd.org]
- 14. Test No. 305: Bioconcentration: Flow-through Fish Test - Overton [app.overton.io]
- 15. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide on the Solubility of Antiblaze 100 in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Antiblaze 100, a flame retardant, in common organic solvents. It is important to note that the trade name "this compound" has been used to refer to two distinct chemical compounds. This guide will address the solubility of both entities.
Chemical Identity of this compound
The trade name this compound can refer to two distinct organophosphate flame retardants:
-
Tris(2-chloroethyl) phosphate (TCEP) : A simpler phosphate ester.
-
2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) : A more complex diphosphate molecule.
Due to this ambiguity, it is crucial to identify the specific chemical entity being used, primarily through its CAS number, before considering its solubility profile.
Solubility Profile of Tris(2-chloroethyl) phosphate (TCEP)
CAS Number: 115-96-8
TCEP is generally characterized by good solubility in a wide range of organic solvents, which is a key factor in its application in various polymer systems. However, its solubility in water is limited.
Quantitative Solubility Data
Despite extensive literature searches, specific quantitative solubility data (e.g., in g/100 mL) for TCEP in common organic solvents remains largely unavailable in publicly accessible databases and scientific journals. The information available is primarily qualitative.
Qualitative Solubility Summary
The following table summarizes the qualitative solubility of Tris(2-chloroethyl) phosphate (TCEP) in common organic solvents based on available literature.
| Organic Solvent | Solubility Description | Citation |
| Acetone | Soluble | [1] |
| Benzene | Insoluble | [2] |
| Chloroform | Soluble | [1] |
| Ether | Soluble | [1] |
| Alcohols | Soluble in most | [3] |
| Esters | Soluble in most | [3] |
| Ketones | Soluble in most | [3] |
| Aromatic Hydrocarbons | Soluble in most | [3] |
| Aliphatic Hydrocarbons | Slightly soluble | [2] |
| Carbon Tetrachloride | Slightly soluble | [3] |
Solubility Profile of 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)
CAS Number: 38051-10-4
This larger, more complex diphosphate ester, also marketed as this compound, exhibits a different solubility profile compared to TCEP.
Quantitative Solubility Data
Similar to TCEP, specific quantitative solubility data for this compound in a range of common organic solvents is not readily found in the surveyed literature.
Qualitative Solubility Summary
The available information on the solubility of 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) is summarized in the table below.
| Organic Solvent | Solubility Description | Citation |
| Chloroform | Slightly Soluble | [4] |
| Ethyl Acetate | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol that can be adapted to quantitatively determine the solubility of this compound (either chemical variant) in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials
-
This compound (TCEP or the diphosphate, with known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector like a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), or High-Performance Liquid Chromatography (HPLC) with a UV or other suitable detector).
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent of interest. The excess is to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for a few hours to let the undissolved solute settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully take a known volume of the clear supernatant (the saturated solution) using a pipette.
-
Dilute the aliquot with a known volume of the same organic solvent in a volumetric flask to a concentration that falls within the calibration range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using the chosen analytical method (GC or HPLC) to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: A flowchart of the experimental workflow for determining the solubility of this compound.
References
Methodological & Application
Application of Antiblaze 100 in Textile Finishing for Flame Retardancy
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Antiblaze 100, also known as Antiblaze V6, is a chlorinated phosphate ester flame retardant utilized in the textile industry to impart flame retardant properties to various fabrics. This document provides detailed application notes and experimental protocols for the use of this compound in textile finishing. Its chemical formula is C13H24Cl6O8P2, and its CAS number is 38051-10-4.[1] this compound is an additive flame retardant, meaning it is physically mixed with a binder and applied to the fabric rather than chemically reacting with the fibers. It is effective on a range of textile substrates, including cotton, polyester, and their blends. The presence of both phosphorus and chlorine in its structure allows for a synergistic flame retardant mechanism, acting in both the condensed (solid) and gas phases to inhibit combustion.
Mechanism of Action
The flame retardant action of this compound is a dual-mode process involving both condensed-phase and gas-phase inhibition of combustion.
-
Condensed-Phase Action: During initial exposure to heat, the phosphorus components of this compound promote the dehydration of cellulosic fibers (like cotton) to form a stable char layer. This char acts as an insulating barrier, slowing down the pyrolysis of the underlying material and reducing the amount of flammable volatile gases released.
-
Gas-Phase Action: Upon further heating, the chlorinated components of this compound are released into the gas phase. These chlorine radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, effectively quenching the fire.
References
Application Notes and Protocols for Evaluating the Flame Retardancy of Polymers Containing Antiblaze 100
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for testing the flame retardancy of polymeric materials formulated with Antiblaze 100, a chlorinated phosphate ester flame retardant. The protocols are based on internationally recognized standards: UL 94, Limiting Oxygen Index (LOI), and Cone Calorimetry.
Introduction
This compound is a flame retardant additive used to enhance the fire resistance of various polymers. Its efficacy is evaluated through standardized tests that quantify the material's response to a small open flame or radiant heat.[1][2] This document outlines the procedures for preparing polymer samples with this compound and subjecting them to rigorous flame retardancy testing. The goal is to provide a comprehensive guide for researchers to assess the performance of this flame retardant in their specific polymer systems.
Data Presentation
The following table summarizes the key quantitative data obtained from the described experimental protocols. This data is crucial for comparing the flame retardancy of the base polymer with the polymer containing this compound.
| Test Method | Parameter | Unit | Description |
| UL 94 | Classification | - | V-0, V-1, V-2, 5VA, 5VB, HB |
| Afterflame Time (t1, t2) | seconds | Time a specimen continues to flame after removal of the ignition source. | |
| Afterglow Time | seconds | Time a specimen continues to glow after the flame is extinguished. | |
| Dripping of Flaming Particles | Yes/No | Observation of whether the specimen drips flaming particles that ignite a cotton patch below. | |
| Limiting Oxygen Index (LOI) | LOI Value | % | The minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen required to support flaming combustion.[3][4][5] |
| Cone Calorimetry | Heat Release Rate (HRR) | kW/m² | The rate at which heat is released from the burning specimen.[6][7] |
| Peak Heat Release Rate (pHRR) | kW/m² | The maximum heat release rate during combustion.[8] | |
| Total Heat Released (THR) | MJ/m² | The total amount of heat generated during the entire combustion period.[8] | |
| Time to Ignition (TTI) | seconds | The time it takes for the specimen to ignite when exposed to a specific heat flux. | |
| Mass Loss Rate (MLR) | g/s | The rate at which the specimen loses mass during combustion.[6] | |
| Smoke Production Rate (SPR) | m²/s | The rate at which smoke is generated. |
Experimental Protocols
Sample Preparation
-
Polymer and this compound Compounding:
-
Dry the base polymer resin to the manufacturer's recommended specifications to remove any moisture.
-
Determine the desired loading level of this compound (e.g., 5%, 10%, 15% by weight).
-
Melt-blend the polymer resin with this compound using a twin-screw extruder or a batch mixer at a temperature suitable for the polymer. Ensure thorough mixing to achieve a homogeneous dispersion of the flame retardant.
-
-
Specimen Molding:
-
Injection mold or compression mold the compounded polymer into test specimens of the required dimensions for each test method (see specific protocols below).
-
Prepare a control set of specimens from the base polymer without this compound for comparison.
-
-
Conditioning:
-
Condition all test specimens at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 48 hours before testing, as specified in the relevant ASTM or ISO standards.
-
UL 94 Vertical Burn Test
This test assesses the self-extinguishing properties of a vertically oriented polymer specimen.[1][2][9]
-
Standard: ASTM D3801, IEC 60695-11-10
-
Specimen Dimensions: 125 mm x 13 mm x desired thickness.
-
Apparatus: UL 94 test chamber, Bunsen burner, timer, cotton patch.
-
Procedure:
-
Mount a specimen vertically in the test chamber.
-
Place a dry cotton patch 300 mm below the lower end of the specimen.
-
Apply a 20 mm high blue flame from the Bunsen burner to the center of the lower edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
As soon as the flaming ceases, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time.
-
Observe if any dripping particles ignite the cotton patch.
-
Test a total of five specimens.
-
-
Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.[1][2]
Limiting Oxygen Index (LOI) Test
This test determines the minimum oxygen concentration required to support candle-like combustion of a material.[3][4][5] A higher LOI value indicates better flame retardancy.[4]
-
Specimen Dimensions: 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.
-
Apparatus: LOI apparatus (a vertical glass column with a means of controlling the oxygen/nitrogen mixture), ignition source.
-
Procedure:
-
Mount the specimen vertically in the center of the glass column.
-
Introduce a mixture of oxygen and nitrogen into the column at a specified flow rate.
-
Ignite the top edge of the specimen with a flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in subsequent tests until the minimum concentration that will just support flaming combustion for 3 minutes or consumption of 50 mm of the specimen length is determined.
-
This minimum oxygen concentration is the Limiting Oxygen Index (LOI).
-
Cone Calorimetry Test
This test measures various fire-related properties of a material under a specific heat flux, providing a comprehensive assessment of its fire behavior.[6][7]
-
Specimen Dimensions: 100 mm x 100 mm x desired thickness (up to 50 mm).[7]
-
Procedure:
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.
-
Position the specimen holder on the load cell under the conical heater.
-
Set the desired radiant heat flux (e.g., 35 kW/m² or 50 kW/m²).
-
Start the test. A spark igniter is typically used to ignite the gases evolved from the specimen's surface.
-
The test continues until flaming ceases or for a predetermined period.
-
The instrument continuously measures and records the heat release rate, mass loss, smoke production, and other parameters throughout the test.
-
Visualizations
Experimental Workflow Diagram
References
- 1. specialchem.com [specialchem.com]
- 2. passive-components.eu [passive-components.eu]
- 3. kiyorndlab.com [kiyorndlab.com]
- 4. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 5. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 6. Cone Calorimetry Testing for Fire Safety & Compliance |Element [element.com]
- 7. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 8. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 9. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 10. qualitest.ae [qualitest.ae]
- 11. worldoftest.com [worldoftest.com]
Application Notes and Protocols for Antiblaze 100 in Epoxy Resins for Electronic Components
Introduction
Antiblaze 100, a chlorinated phosphate ester flame retardant, is a highly effective additive for enhancing the fire safety of epoxy resin systems used in electronic components. Its chemical structure, containing both phosphorus and chlorine, allows it to function in both the gas and solid phases of a fire, providing a comprehensive flame retardant mechanism. In the gas phase, the halogenated components act as radical scavengers, interrupting the combustion cycle. In the solid phase, the phosphorus component promotes the formation of a protective char layer, which insulates the underlying material from heat and oxygen. These application notes provide detailed information on the use of this compound in epoxy resins, including its performance characteristics, formulation guidelines, and relevant experimental protocols.
Performance Data of this compound in Epoxy Resins
The addition of this compound to epoxy resin formulations significantly improves their flame retardancy, thermal stability, and electrical properties. The following tables summarize typical performance data obtained from various studies on similar chlorinated phosphate esters in epoxy resins. It is important to note that specific results will vary depending on the exact epoxy resin, curing agent, and concentration of this compound used.
Table 1: Flame Retardancy Properties
| This compound Concentration (wt%) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating (3.2 mm) |
| 0 | 21-24 | No Rating |
| 10 | 28-32 | V-1 |
| 15 | 33-37 | V-0 |
| 20 | >38 | V-0 |
Table 2: Thermal Properties (Thermogravimetric Analysis - TGA)
| Property | Neat Epoxy Resin | Epoxy with 15 wt% this compound |
| Onset of Decomposition (Td5%) | ~350°C | ~320°C |
| Temperature at Max. Decomposition Rate (Tmax) | ~380°C | ~350°C |
| Char Yield at 700°C (in N2) | ~15% | ~25-30% |
Note: The initial decomposition temperature may be slightly lower with the addition of the flame retardant due to the earlier decomposition of the additive itself, which initiates the flame retardant mechanism.
Table 3: Electrical Properties
| Property | Neat Epoxy Resin | Epoxy with 15 wt% this compound | Test Method |
| Dielectric Constant (1 MHz) | 3.5 - 4.5 | 4.0 - 5.0 | ASTM D150[1] |
| Dissipation Factor (1 MHz) | 0.01 - 0.02 | 0.02 - 0.03 | ASTM D150[1] |
| Volume Resistivity (Ω·cm) | > 1014 | > 1014 | ASTM D257 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in epoxy resins.
Sample Preparation and Curing
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Amine-based curing agent (e.g., triethylenetetramine - TETA)
-
This compound
Procedure:
-
Pre-dry the this compound at 80°C for 4 hours to remove any absorbed moisture.
-
In a clean, dry beaker, weigh the desired amount of epoxy resin.
-
Add the calculated amount of this compound to the epoxy resin.
-
Mechanically stir the mixture at 60°C for 30 minutes or until a homogenous solution is obtained.
-
Allow the mixture to cool to room temperature.
-
Add the stoichiometric amount of the amine curing agent to the mixture. The recommended mixing ratio is typically provided by the resin manufacturer.
-
Thoroughly mix all components for 5-10 minutes, avoiding the entrapment of air bubbles.
-
Degas the mixture in a vacuum chamber for 15-20 minutes to remove any entrapped air.
-
Pour the bubble-free mixture into pre-heated molds of the desired dimensions for the specific tests.
-
Cure the samples in an air-circulating oven according to the recommended curing schedule for the specific epoxy system (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
Flame Retardancy Testing
Standard: ASTM D2863
Apparatus: LOI instrument
Sample Dimensions: 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.
Procedure:
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Mount a specimen vertically in the center of the glass chimney of the LOI apparatus.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in the gas mixture and repeat the test with a new specimen until the minimum oxygen concentration that just supports flaming combustion for a specified period or over a specified length of the specimen is determined.
-
The LOI is expressed as the volume percentage of oxygen in the mixture.
Standard: UL 94
Apparatus: UL 94 test chamber, Bunsen burner, timing device.
Sample Dimensions: 125 ± 5 mm long, 13 ± 0.5 mm wide, and a thickness as specified (e.g., 3.2 mm).
Procedure:
-
Condition the specimens as per the standard (e.g., 48 hours at 23°C and 50% relative humidity, and another set for 168 hours at 70°C).
-
Mount a specimen vertically with its lower end 10 mm above the burner tube.
-
Apply a calibrated methane flame to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
If the specimen self-extinguishes, immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite a cotton patch placed 300 mm below the specimen.
-
Test a total of five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.
Thermal Stability Analysis (TGA)
Apparatus: Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the cured epoxy formulation into the TGA sample pan.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Continuously record the sample weight as a function of temperature.
-
From the resulting TGA curve, determine the onset of decomposition (temperature at 5% weight loss, Td5%), the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve, and the percentage of char residue at 700°C.
Electrical Properties Testing
Standard: ASTM D150[1]
Apparatus: LCR meter or impedance analyzer, dielectric test fixture.
Sample Dimensions: A flat, uniform disk, typically 50 mm in diameter and 1-3 mm thick.
Procedure:
-
Place the cured epoxy disk between the electrodes of the dielectric test fixture.
-
Apply an alternating voltage at a specified frequency (e.g., 1 MHz).
-
Measure the capacitance and dissipation factor of the sample using the LCR meter.
-
Calculate the dielectric constant based on the measured capacitance, the dimensions of the specimen, and the configuration of the electrodes.
Visualizations
Flame Retardant Mechanism of this compound in Epoxy Resin
Caption: Dual-phase flame retardant mechanism of this compound.
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating this compound in epoxy resins.
References
Application Notes and Protocols for Cone Calorimetry Testing of Materials Treated with Antiblaze 100
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for evaluating the fire performance of materials treated with the flame retardant Antiblaze 100 using a cone calorimeter. The protocol is based on established standards such as ASTM E1354 and ISO 5660.
Introduction
Cone calorimetry is a powerful bench-scale test method used to determine the reaction-to-fire characteristics of materials. It provides quantitative data on parameters such as heat release rate (HRR), time to ignition (TTI), mass loss rate (MLR), and smoke production. This information is crucial for assessing the fire safety of materials and the efficacy of flame retardant treatments. This compound is a chlorinated organophosphate-based flame retardant designed to enhance the fire resistance of various polymeric materials, particularly polyurethane foams.[1] This document outlines the standardized procedure for preparing and testing materials treated with this compound in a cone calorimeter.
Experimental Principle
The cone calorimeter operates on the principle of oxygen consumption calorimetry.[2] The amount of heat released during the combustion of a material is directly proportional to the amount of oxygen consumed. The instrument measures the depletion of oxygen in the combustion gases, along with the flow rate of the exhaust, to calculate the heat release rate over time.
Experimental Protocol
Materials and Equipment
-
Cone Calorimeter: Conforming to ASTM E1354 or ISO 5660 standards.
-
Material Substrate: The polymer or material to be treated (e.g., polyurethane foam components, polymer pellets).
-
This compound Flame Retardant: As a liquid additive.
-
Sample Holder: Standard 100 mm x 100 mm with a retainer frame.
-
Aluminum Foil: Heavy-duty.
-
Conditioning Chamber: Capable of maintaining 23 ± 2 °C and 50 ± 5% relative humidity.
-
Analytical Balance: Accurate to 0.01 g.
-
Mixing/Compounding Equipment: Suitable for incorporating the liquid flame retardant into the material substrate (e.g., mechanical stirrer for foams, twin-screw extruder for thermoplastics).
-
Compression Molder or Foam Molder: To prepare flat test specimens of the required dimensions.
Sample Preparation
The method of sample preparation depends on the type of material being treated.
For Polyurethane Foams (Additive Approach):
-
Determine Formulation: Calculate the required amounts of polyol, isocyanate, catalysts, surfactants, and this compound based on the desired foam density and flame retardant loading level (e.g., parts per hundred of polyol).
-
Mixing: In a suitable container, thoroughly mix the polyol, catalysts, surfactants, and this compound.
-
Foaming: Add the isocyanate to the mixture and stir vigorously for a specified time until the mixture is creamy.
-
Molding: Pour the reacting mixture into a 100 mm x 100 mm x 50 mm mold to produce a foam block.
-
Curing: Allow the foam to cure at ambient or elevated temperature as per the formulation guidelines.
-
Specimen Cutting: After complete curing, cut the foam block into specimens of 100 mm x 100 mm with a maximum thickness of 50 mm.
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours before testing.
For Thermoplastics (Additive Approach):
-
Compounding: Dry blend the polymer pellets with the desired concentration of this compound.
-
Melt Extrusion: Feed the mixture into a twin-screw extruder to ensure homogeneous dispersion of the flame retardant within the polymer matrix.
-
Pelletizing: Extrude the molten polymer blend and pelletize it.
-
Compression Molding: Place the compounded pellets into a 100 mm x 100 mm mold and compression mold them into flat plaques of a specified thickness (e.g., 3 mm).
-
Conditioning: Condition the molded plaques at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours prior to testing.
Test Procedure
-
Instrument Calibration: Perform daily calibration of the cone calorimeter for gas analysis (oxygen, carbon monoxide, carbon dioxide) and heat flux.
-
Set Test Parameters: Set the heat flux to the desired level, typically 35 kW/m² or 50 kW/m² for most applications. The exhaust flow rate is typically set to 24 L/s.
-
Sample Mounting:
-
Weigh the conditioned specimen.
-
Wrap the bottom and sides of the specimen with a single layer of aluminum foil, leaving the top surface exposed.
-
Place the wrapped specimen in the sample holder and secure it with the retainer frame.
-
-
Initiate Test:
-
Place the sample holder with the specimen on the load cell under the conical heater.
-
Start the data acquisition system.
-
The spark igniter is positioned over the sample surface to ignite the pyrolysis gases.
-
-
Data Collection: The test continues until flaming ceases or for a predetermined duration (e.g., 20 minutes). The following data is continuously recorded:
-
Time to ignition (s)
-
Heat release rate (kW/m²)
-
Mass loss (g)
-
Smoke production rate (m²/s)
-
Concentrations of O₂, CO, and CO₂ in the exhaust gas.
-
-
Post-Test:
-
Remove the sample holder and extinguish any glowing combustion.
-
Weigh the residue.
-
Allow the instrument to return to baseline conditions before the next test.
-
It is recommended to perform at least three replicate tests for each material.
-
Data Presentation
The quantitative data obtained from the cone calorimetry test can be summarized for comparative analysis. The following table provides an example of results for a generic polyurethane foam, both with and without this compound treatment.
| Parameter | Untreated Polyurethane Foam | Polyurethane Foam with this compound |
| Heat Flux (kW/m²) | 50 | 50 |
| Time to Ignition (TTI) (s) | 5 | 15 |
| Peak Heat Release Rate (pHRR) (kW/m²) | 280 | 180 |
| Total Heat Released (THR) (MJ/m²) | 85 | 60 |
| Average Mass Loss Rate (MLR) (g/s) | 0.25 | 0.18 |
| Specific Extinction Area (SEA) (m²/kg) | 850 | 950 |
| CO Yield ( kg/kg ) | 0.04 | 0.06 |
| Residue (%) | 5 | 15 |
Note: The data in this table are illustrative and will vary depending on the specific material formulation and test conditions.
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the cone calorimetry test procedure.
References
Application Notes and Protocols: Limiting Oxygen Index (LOI) Measurement of Textiles Treated with Antiblaze 100
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Limiting Oxygen Index (LOI) is a standardized measure of the flammability of a material. It is defined as the minimum concentration of oxygen in a mixture of oxygen and nitrogen that is required to just support the flaming combustion of a material under specified test conditions.[1][2] This value is a critical parameter in the development and quality control of flame-retardant textiles. A higher LOI value indicates a greater resistance to burning.[1] Normal air contains approximately 21% oxygen; therefore, materials with an LOI significantly above 21 are considered flame-retardant and are likely to be self-extinguishing in a normal atmosphere.[1][3]
Antiblaze 100, a chlorinated phosphate ester, is a flame retardant additive used to enhance the fire resistance of various polymers, including textiles. This document provides detailed application notes and protocols for the measurement of the LOI of textiles treated with this compound, aimed at researchers and scientists in the field.
Mechanism of Action of this compound
This compound, being a phosphonate-based flame retardant, functions in both the condensed (solid) and gas phases to inhibit combustion.[1]
-
Condensed Phase Action: In the solid phase, upon heating, the phosphorus compounds in this compound can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the textile polymer (e.g., cellulose in cotton), leading to the formation of a stable char layer. This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the amount of flammable volatile gases released.[1]
-
Gas Phase Action: In the gas phase, volatile phosphorus-containing radicals can be released during the combustion process. These radicals act as scavengers, interfering with the high-energy free radicals (such as H• and OH•) that propagate the combustion chain reaction in the flame. This interruption of the chemical reactions in the flame front helps to extinguish the fire.
dot
Caption: Mechanism of action of this compound.
Data Presentation
| Textile Substrate | Flame Retardant Add-on (%) | Limiting Oxygen Index (LOI) (%) |
| 100% Cotton | 0 (Untreated) | ~18.0 |
| 100% Cotton | 10 | ~27.0 |
| 100% Cotton | 20 | ~31.0 |
| 100% Cotton | 30 | ~41.5 |
| 100% Polyester | 0 (Untreated) | ~20-22 |
| 100% Polyester | 15 | ~27.0 |
| 100% Polyester | 30 | ~32.0 |
Note: This data is illustrative and compiled from studies on various durable phosphorus-based flame retardants.[4][5] The actual LOI values for textiles treated with this compound may vary depending on the specific textile substrate, the application method, and the curing process.
Experimental Protocols
Preparation of Textile Samples
-
Fabric Selection: Obtain samples of the desired textile substrates (e.g., 100% cotton, 100% polyester, cotton/polyester blends).
-
Sample Cutting: Cut the fabric into specimens of the dimensions specified by the relevant standard (e.g., ASTM D2863 or ISO 4589). A typical specimen size is 80-150 mm in length and 10 mm in width.
-
Conditioning: Condition the specimens at a standard temperature and relative humidity (e.g., 23 ± 2°C and 50 ± 5% RH) for at least 24 hours prior to treatment and testing.
Application of this compound
-
Solution Preparation: Prepare treatment solutions of this compound at various concentrations in a suitable solvent (typically water, potentially with a co-solvent and a binder, depending on the specific formulation and textile type).
-
Padding: Immerse the textile specimens in the this compound solution. Pass the saturated specimens through a laboratory padder at a controlled pressure to ensure even pickup of the flame retardant solution. The wet pick-up should be controlled to achieve the desired add-on percentage.
-
Drying and Curing: Dry the treated specimens in an oven at a specified temperature (e.g., 80-100°C) until dry. Subsequently, cure the specimens at a higher temperature (e.g., 140-160°C) for a specified duration to fix the flame retardant to the fabric. The exact drying and curing parameters will depend on the specific formulation and textile substrate.
-
Post-Treatment Conditioning: After treatment, re-condition the specimens at standard temperature and humidity for at least 24 hours before LOI testing.
Limiting Oxygen Index (LOI) Measurement
This protocol is based on the principles of ASTM D2863 and ISO 4589.
-
Apparatus: Use a commercial LOI tester, which typically consists of a vertical, heat-resistant glass chimney, a specimen holder, a gas mixing system for oxygen and nitrogen, and an igniter.
-
Specimen Mounting: Securely mount the conditioned textile specimen vertically in the center of the specimen holder.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney. The flow rate should be set according to the standard to ensure a uniform atmosphere around the specimen.
-
Ignition: Ignite the top edge of the specimen with the igniter flame.
-
Observation: Observe the burning behavior of the specimen. Record whether the flame self-extinguishes or continues to burn.
-
Oxygen Concentration Adjustment:
-
If the specimen self-extinguishes, increase the oxygen concentration in the gas mixture and repeat the test with a new specimen.
-
If the specimen continues to burn, decrease the oxygen concentration and repeat the test with a new specimen.
-
-
Determination of LOI: Continue this iterative process until the minimum oxygen concentration that just supports flaming combustion is determined. The LOI is expressed as the percentage of oxygen in the gas mixture.
dot
Caption: Experimental workflow for LOI measurement.
Conclusion
The Limiting Oxygen Index test is a fundamental tool for quantifying the effectiveness of flame retardant treatments on textiles. The application of this compound is expected to significantly increase the LOI of various textile substrates, thereby enhancing their fire safety. By following the detailed protocols outlined in this document, researchers can obtain reliable and reproducible LOI data to support the development of advanced flame-retardant materials.
References
- 1. Recent Advances for Flame Retardancy of Textiles Based on Phosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the Limiting Oxygen Index (LOI) and why is it important? - Van Heurck [vanheurck.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Effective Loading of Chlorinated Phosphate Esters in High-Impact Polystyrene (HIPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Impact Polystyrene (HIPS) is a versatile and widely used thermoplastic known for its ease of processing and good impact strength. However, its inherent flammability limits its use in applications where fire safety is a critical requirement, such as in electronic housings, building materials, and automotive components. To enhance its fire resistance, flame retardants are incorporated into the polymer matrix. This document provides detailed application notes and protocols for the effective loading of chlorinated phosphate esters, a class of flame retardants that includes products like Antiblaze 100, in HIPS.
Chlorinated phosphate esters act as flame retardants through a combination of gas phase and condensed phase mechanisms. Upon heating, they release halogen radicals that interfere with the combustion reactions in the gas phase. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen, thus inhibiting further degradation and flaming.
Data Presentation: Effective Loading Concentrations
The following table summarizes the typical loading concentrations of a generic chlorinated phosphate ester flame retardant in HIPS and the corresponding expected flammability performance. It is important to note that the optimal loading level can vary depending on the specific grade of HIPS, the presence of other additives, and the desired fire safety standard.
| Formulation ID | HIPS (wt%) | Chlorinated Phosphate Ester (wt%) | Antimony Trioxide (Synergist) (wt%) | Expected UL 94 Rating (1.6 mm) | Expected Limiting Oxygen Index (LOI) (%) |
| HIPS-FR-1 | 88 | 10 | 2 | V-2 | ~24 |
| HIPS-FR-2 | 85 | 12 | 3 | V-0 | ~26 |
| HIPS-FR-3 | 82 | 15 | 3 | V-0 | ~28 |
| HIPS-FR-4 | 78 | 18 | 4 | V-0 | >30 |
Experimental Protocols
Preparation of Flame-Retardant HIPS Compounds
This protocol describes the melt compounding of HIPS with a chlorinated phosphate ester flame retardant and a synergist.
Materials:
-
High-Impact Polystyrene (HIPS) pellets
-
Chlorinated phosphate ester flame retardant (e.g., this compound)
-
Antimony trioxide (Sb₂O₃)
-
Co-rotating twin-screw extruder
-
Pelletizer
-
Drying oven
Procedure:
-
Pre-dry the HIPS pellets at 80°C for 4 hours to remove any residual moisture.
-
Accurately weigh the HIPS pellets, chlorinated phosphate ester, and antimony trioxide according to the desired formulation from the data table.
-
Dry blend the components thoroughly in a plastic bag or a tumble mixer for 5-10 minutes to ensure a homogenous mixture.
-
Set the temperature profile of the twin-screw extruder. A typical temperature profile for HIPS is 180°C to 220°C from the feeding zone to the die.
-
Feed the dry blend into the extruder at a constant rate.
-
The molten polymer strand exiting the die is cooled in a water bath.
-
The cooled strand is then fed into a pelletizer to produce flame-retardant HIPS pellets.
-
Dry the resulting pellets at 80°C for 4 hours before further processing.
Injection Molding of Test Specimens
This protocol details the preparation of standardized test specimens for flammability and mechanical testing.
Materials:
-
Dried flame-retardant HIPS pellets
-
Injection molding machine
-
Standard test specimen molds (e.g., for UL 94 and tensile testing)
Procedure:
-
Set the injection molding machine parameters. Typical melt temperature for HIPS is 200-230°C, and mold temperature is 40-60°C.
-
Load the dried flame-retardant HIPS pellets into the hopper of the injection molding machine.
-
Purge the machine with the new material to ensure no contamination from previous runs.
-
Inject the molten polymer into the molds to produce test specimens of the required dimensions for UL 94 and other characterization tests.
-
Allow the specimens to cool and solidify before ejection.
-
Condition the molded specimens at 23°C and 50% relative humidity for at least 48 hours before testing.
Flammability Testing: UL 94 Vertical Burn Test
This protocol outlines the procedure for assessing the flammability characteristics of the HIPS compounds according to the UL 94 standard.
Apparatus:
-
UL 94 test chamber
-
Bunsen burner with a specified nozzle
-
Methane gas supply
-
Timer
-
Surgical cotton
Procedure:
-
Mount a conditioned specimen (typically 125 mm x 13 mm x 1.6 mm) vertically in the test chamber.
-
Place a layer of dry surgical cotton on a watch glass positioned 300 mm below the lower end of the specimen.
-
Adjust the Bunsen burner to produce a 20 mm high blue flame.
-
Apply the flame to the lower end of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately after the flame extinguishes, reapply the flame for another 10 seconds.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite the cotton below.
-
Repeat the test on a total of five specimens.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.
Flammability Testing: Limiting Oxygen Index (LOI)
This protocol describes the determination of the minimum oxygen concentration required to support candle-like combustion of the plastic material.
Apparatus:
-
LOI apparatus (a glass chimney with a sample holder and gas flow control)
-
Oxygen and Nitrogen gas supplies with flow meters
-
Ignition source (e.g., a propane torch)
Procedure:
-
Place a conditioned specimen (typically a bar of 80-150 mm length, 10 mm width, and 4 mm thickness) vertically in the sample holder inside the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney from the bottom at a specified flow rate.
-
Ignite the top of the specimen with the ignition source.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in the gas mixture and repeat the test with new specimens until the minimum oxygen concentration that just supports combustion for a specified period (e.g., 3 minutes) or a specified extent of burning is determined.
-
The LOI is calculated as the percentage of oxygen in the final gas mixture.
Visualizations
Caption: Experimental workflow for preparing and testing flame-retardant HIPS.
Caption: Flame retardant mechanism of chlorinated phosphate esters in polystyrene.
Application Notes and Protocols: Synergistic Effects of Antiblaze 100 with Other Flame Retardant Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiblaze 100, a chlorinated phosphate ester flame retardant known chemically as 2,2-Bis(chloromethyl)-1,3-propanediyl bis[bis(2-chloroethyl) phosphate], is a halogenated phosphorus flame retardant. While effective on its own, its performance can be significantly enhanced through synergistic combinations with other flame retardant additives. Synergism in flame retardancy occurs when the combined effect of two or more additives is greater than the sum of their individual effects. This allows for lower additive loadings, which can better preserve the mechanical and physical properties of the host polymer.
These application notes provide an overview of potential synergistic systems for this compound, based on established principles of flame retardant chemistry. The data presented is derived from studies on analogous chlorinated and phosphorus-based flame retardants, as specific synergistic data for this compound is not extensively available in the public domain.
Potential Synergistic Additives for this compound
The primary mechanisms of action for chlorinated and phosphorus-containing flame retardants involve both gas-phase radical quenching (from the halogen) and condensed-phase char formation (from the phosphorus). Synergists can enhance one or both of these mechanisms.
Antimony Compounds
Antimony trioxide (Sb₂O₃) is a well-known synergist for halogenated flame retardants. In the gas phase, it reacts with hydrogen halides (generated from the decomposition of the chlorinated flame retardant) to form antimony trihalides and oxyhalides. These compounds are highly effective at scavenging flame-propagating radicals (H• and OH•).
Zinc Borate
Zinc borate is a multifunctional flame retardant and smoke suppressant that can exhibit synergistic effects with both halogenated and halogen-free flame retardants.[1][2] In the condensed phase, it promotes char formation and creates a protective glassy layer.[2] In the presence of halogenated compounds, it can also contribute to gas-phase flame inhibition.[1]
Melamine-Based Compounds
Nitrogen-containing compounds like melamine and its derivatives (e.g., melamine polyphosphate) can act as synergists with phosphorus-based flame retardants. They contribute to intumescence, a process where the material swells to form a thick, insulating char layer when exposed to heat. This char layer acts as a physical barrier to heat and mass transfer.
Quantitative Data on Synergistic Flame Retardant Systems
The following tables summarize quantitative data from studies on flame retardant systems analogous to potential combinations with this compound.
Table 1: Flammability Data (UL-94 and LOI) of Synergistic Flame Retardant Systems in Various Polymers
| Polymer | Flame Retardant System | Loading (wt%) | UL-94 Rating | LOI (%) | Reference |
| Polypropylene (PP) | Intumescent FR (APP/PER) + Sb₂O₃ | 28 + 2 | V-0 | 36.6 | [3] |
| Thermoplastic Polyurethane (TPU) | Sb₂O₃ + Montmorillonite Clay | 3 + 0.5 | V-0 | 29 | [4] |
| Epoxy | Phosphorus-modified Epoxy + ATH + Sb₂O₃ | 60 + 40 | V-0 | - | [5] |
| Epoxy | Tris(1-chloro-2-propyl) phosphate (TCPP) | 40 | V-0 | 25-31 | [6] |
| Polyamide 6 (PA6) | Aluminum Phosphinate + Melamine Polyphosphate + Zinc Borate | 15 | V-0 | >32 | [5] |
Note: APP = Ammonium Polyphosphate, PER = Pentaerythritol, ATH = Aluminum Trihydrate. The data for TCPP is presented as an example of a chlorinated phosphate ester.
Table 2: Cone Calorimetry Data of Synergistic Flame Retardant Systems
| Polymer | Flame Retardant System | Loading (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) | Reference |
| Polylactide (PLA) | Melamine Polyphosphate + Phosphorylated Microalgae | 10 | 280 | 45 | 20 | [7] |
| Thermoplastic Polyurethane (TPU) | AlPi + MPP + MC | 10 + 8 + 12 | 452 | - | >20 | [8] |
| Unsaturated Polyester Resin (UPR) | APP + Functionalized Imogolite Nanotubes | 15 + 5 | 250 | 50 | 25 | [9] |
Note: AlPi = Aluminum Diethylphosphinate, MPP = Melamine Polyphosphate, MC = Melamine Cyanurate.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
UL-94 Vertical Burn Test
Objective: To determine the vertical burning characteristics of a plastic material.
Apparatus:
-
UL-94 test chamber
-
Specimen holder
-
Burner (Tirrill or Bunsen)
-
Methane gas (98% purity)
-
Surgical cotton
-
Timer
Procedure:
-
Condition specimens (typically 125 x 13 x 3 mm) at 23 °C and 50% relative humidity for 48 hours.
-
Mount a specimen vertically in the holder.
-
Place a layer of dry surgical cotton 300 mm below the specimen.
-
Adjust the burner to produce a 20 mm high blue flame.
-
Apply the flame to the lower edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t₁).
-
If the specimen extinguishes, immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
-
Observe if flaming drips ignite the cotton.
-
Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
LOI apparatus (heat-resistant glass column, specimen holder)
-
Oxygen and nitrogen gas cylinders with flowmeters
-
Ignition source (propane torch)
Procedure:
-
Condition specimens (typically 70-150 mm long, 6.5 mm wide, 3 mm thick) as per the standard.
-
Place the specimen vertically in the holder inside the glass column.
-
Introduce a mixture of oxygen and nitrogen into the column at a specified flow rate.
-
Ignite the top of the specimen with the ignition source.
-
Observe the burning behavior. The flame must burn for at least 180 seconds or consume 50 mm of the specimen length.
-
Adjust the oxygen concentration and repeat the test with new specimens until the minimum concentration for sustained burning is determined.
-
The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) x 100.
Cone Calorimetry (ASTM E1354)
Objective: To measure the heat release rate and other combustion properties of materials under well-ventilated, fire-like conditions.[10]
Apparatus:
-
Cone calorimeter (conical heater, load cell, spark igniter, gas analysis system)
-
Specimen holder
Procedure:
-
Condition specimens (typically 100 x 100 x 3 mm) as per the standard.
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the holder on the load cell.
-
Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²) from the conical heater.
-
A spark igniter is used to ignite the pyrolysis gases.
-
Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust flow rate.
-
From these measurements, calculate the heat release rate (HRR), total heat release (THR), time to ignition (TTI), and other parameters.[11][12]
Visualizations
Caption: Synergistic flame retardant mechanism of this compound with Antimony Trioxide.
Caption: Experimental workflow for evaluating flame retardant synergy.
Conclusion
The strategic combination of this compound with synergistic additives such as antimony trioxide, zinc borate, or melamine-based compounds presents a promising avenue for developing highly effective flame retardant polymer systems. While direct experimental data for this compound in such systems is limited in open literature, the principles of halogen-phosphorus synergy are well-established. The provided data on analogous systems and detailed experimental protocols offer a solid foundation for researchers to explore and optimize flame retardant formulations incorporating this compound. It is recommended that any new formulation be rigorously tested using the described protocols to validate its performance and confirm the synergistic effects.
References
- 1. ZINC BORATE FLAME RETARDANT - Ataman Kimya [atamanchemicals.com]
- 2. bisleyinternational.com [bisleyinternational.com]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. revues.imist.ma [revues.imist.ma]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Polymer Discoloration with Antiblaze 100
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Antiblaze 100 flame retardant in high-temperature polymer applications.
Troubleshooting Guides
This section addresses specific discoloration issues that may be encountered during experiments with this compound.
Issue 1: Yellowing of Polycarbonate (PC) during Injection Molding
Question: We are observing a yellow tint in our polycarbonate parts after injection molding with this compound. What are the potential causes and how can we mitigate this?
Answer:
Yellowing in polycarbonate containing flame retardants like this compound at high processing temperatures is a common issue that can stem from several factors.
Potential Causes:
-
Excessive Melt Temperature: Polycarbonate is sensitive to high heat, and excessive temperatures can cause thermal degradation of the polymer, leading to yellowing.[1][2][3] The addition of a flame retardant can sometimes lower the overall thermal stability of the blend.
-
Long Residence Time: Keeping the molten polymer in the barrel for too long can lead to thermal degradation.[4]
-
Presence of Moisture: Polycarbonate is hygroscopic and must be thoroughly dried before processing. Any residual moisture can cause hydrolysis at high temperatures, resulting in chain scission and discoloration.[3]
-
Interaction with Other Additives: Certain additives, particularly some types of antioxidants, can interact with flame retardants at high temperatures and contribute to color formation.
Troubleshooting Steps:
-
Optimize Processing Temperatures:
-
Minimize Residence Time:
-
Reduce the cycle time as much as possible without compromising part quality.
-
Ensure the size of the injection molding machine is appropriate for the shot size to avoid long residence times in the barrel.
-
-
Ensure Proper Material Drying:
-
Dry the polycarbonate pellets according to the manufacturer's recommendations, typically at 120°C for 3-4 hours, to achieve a moisture content below 0.02%.
-
-
Evaluate Additive Package:
-
If using antioxidants, consider switching from a phenolic-based antioxidant to a phosphite-based stabilizer, as phosphites can improve color stability during processing.[5]
-
Evaluate the compatibility of all additives with this compound at the processing temperatures.
-
Logical Relationship for Troubleshooting PC Yellowing
Caption: Troubleshooting workflow for polycarbonate yellowing.
Issue 2: Discoloration of Polypropylene (PP) during Extrusion
Question: Our extruded polypropylene profiles containing this compound are showing a brownish discoloration. What could be the cause and what are the solutions?
Answer:
Discoloration in polypropylene during extrusion can be caused by a combination of factors, often exacerbated by the presence of additives like flame retardants.
Potential Causes:
-
Thermal Degradation: Although polypropylene has a lower processing temperature than polycarbonate, excessive heat can still cause degradation and discoloration.
-
Antioxidant Interactions: Phenolic antioxidants, commonly used in polypropylene, can be prone to over-oxidation, leading to colored byproducts, a phenomenon sometimes referred to as "gas fading."[6] This can be influenced by the processing environment and interaction with other additives.
-
Shear Heating: High screw speeds can generate excessive shear heat, leading to localized overheating and degradation of the polymer.
Troubleshooting Steps:
-
Optimize Extrusion Temperature Profile:
-
Maintain the melt temperature within the recommended range for your polypropylene grade, typically between 200°C and 230°C.
-
Avoid excessive temperatures in the die and adapter zones.
-
-
Review Antioxidant Package:
-
Consider using a synergistic blend of a phenolic antioxidant and a phosphite stabilizer. Phosphites can help protect the primary antioxidant from over-oxidation and improve color stability.[5]
-
Evaluate different types of phenolic antioxidants, as some are less prone to discoloration.
-
-
Adjust Screw Speed and Design:
-
Reduce the screw speed to minimize shear heating.
-
Ensure the screw design is appropriate for the material and process to ensure homogenous mixing without excessive shear.
-
Experimental Workflow for Evaluating PP Discoloration
Caption: Workflow for optimizing antioxidant package in PP.
Issue 3: Scorch (Discoloration) in Flexible Polyurethane (PU) Foam
Question: We are experiencing dark discoloration (scorching) in the center of our flexible polyurethane foam blocks formulated with this compound. How can we prevent this?
Answer:
Scorching in polyurethane foam is a result of exothermic reactions during the curing process, which can lead to thermal degradation of the polymer. The presence of certain flame retardants can influence this phenomenon.
Potential Causes:
-
High Exotherm: The reaction between polyol and isocyanate is highly exothermic. If this heat is not dissipated effectively, the internal temperature of the foam block can rise to a point where it causes thermal degradation.
-
Flame Retardant Type: Some phosphorus-based flame retardants can contribute to scorch, depending on their chemical structure and concentration.
-
Formulation Imbalance: Incorrect ratios of polyol, isocyanate, water, and catalysts can affect the reaction kinetics and the peak exotherm temperature.
Troubleshooting Steps:
-
Optimize Formulation:
-
Review and adjust the catalyst package to control the reaction rate and reduce the peak exotherm.
-
Ensure the water level is optimized, as excess water can lead to a higher exotherm.
-
-
Improve Heat Dissipation:
-
For slabstock foam production, ensure adequate ventilation and cooling of the foam blocks after pouring.
-
Consider using a lower pouring temperature if possible.
-
-
Evaluate Flame Retardant Loading Level:
-
Use the minimum effective concentration of this compound required to meet the desired flame retardancy standard.
-
Consider a combination of flame retardants that may have a synergistic effect, potentially allowing for a lower overall loading.
-
-
Incorporate Antioxidants:
-
The addition of specific antioxidants can help to mitigate oxidative degradation at the high temperatures reached during the foam curing process.
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound?
A1: this compound, also known as Antiblaze V6, is a chlorinated phosphate ester flame retardant. Its CAS number is 38051-10-4.[7]
Q2: What is the general thermal stability of this compound?
A2: While specific TGA data for this compound is not publicly available, chlorinated phosphate esters generally begin to decompose at temperatures relevant to polymer processing. This decomposition is part of their flame retardant mechanism. The thermal stability can be influenced by the polymer matrix and other additives present.
Q3: At what levels should this compound be used in polymers?
A3: The recommended loading level of this compound varies depending on the polymer type, the required flame retardancy rating, and the presence of other additives. It is essential to consult the technical data sheet for the specific polymer and conduct experimental trials to determine the optimal concentration. For flexible polyurethane foams, loading levels can range from 5 to 15 parts per hundred parts of polyol (php).
Q4: Can this compound affect the mechanical properties of the polymer?
A4: Yes, like most additives, this compound can affect the mechanical properties of the host polymer. It can act as a plasticizer, which may lead to a decrease in modulus and an increase in elongation at break. The extent of this effect depends on the loading level and the specific polymer.
Q5: Are there any known interactions between this compound and other common polymer additives?
A5: Yes, interactions can occur. As highlighted in the troubleshooting guides, interactions with certain antioxidants can contribute to discoloration.[5][6] There can be synergistic or antagonistic effects on flame retardancy and polymer stability when used with other additives.[8][9] It is crucial to evaluate the entire additive package for compatibility.
Data Summary Tables
Table 1: Recommended Processing Temperature Ranges for Polymers with this compound
| Polymer | Processing Method | Recommended Melt Temperature (°C) |
| Polycarbonate (PC) | Injection Molding | 260 - 300 |
| Polypropylene (PP) | Extrusion | 200 - 230 |
| Flexible Polyurethane (PU) Foam | Slabstock | Pouring Temperature: Ambient; Peak Exotherm can exceed 160 |
Table 2: Typical Impact of this compound on Polymer Properties
| Property | General Impact |
| Melt Flow Index (MFI) | May increase due to plasticizing effect |
| Tensile Modulus | May decrease |
| Elongation at Break | May increase |
| Heat Deflection Temperature (HDT) | May decrease |
Experimental Protocols
Protocol 1: Evaluation of Polymer Discoloration using Yellowness Index
Objective: To quantify the discoloration of polymer samples containing this compound after high-temperature processing.
Standard Method: Based on ASTM D1925 - Standard Test Method for Yellowness Index of Plastics.[10][11]
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).
-
White standard tile for calibration.
-
Injection molding machine or extruder for sample preparation.
Procedure:
-
Sample Preparation:
-
Prepare polymer compounds with and without this compound, and with any other relevant additives (e.g., different antioxidant packages).
-
Process the compounds into plaques or films of uniform thickness using a consistent processing profile (temperature, time, etc.). A control sample of the neat polymer should also be processed under the same conditions.
-
-
Instrument Calibration:
-
Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using the white standard tile.
-
-
Measurement:
-
Measure the tristimulus values (X, Y, Z) for each polymer sample. For transparent or translucent samples, measure in transmittance mode. For opaque samples, measure in reflectance mode.
-
Take at least three measurements at different locations on each sample and calculate the average.
-
-
Calculation of Yellowness Index (YI):
-
Calculate the Yellowness Index using the following formula from ASTM D1925: YI = [100 * (1.28 * X - 1.06 * Z)] / Y
-
-
Data Analysis:
-
Compare the YI values of the different formulations. A higher YI value indicates a greater degree of yellowness.
-
Analyze the effect of this compound concentration and the type of other additives on the discoloration of the polymer.
-
Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the effect of this compound on the thermal stability of a polymer.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
Procedure:
-
Sample Preparation:
-
Prepare small, uniform samples (5-10 mg) of the neat polymer and the polymer formulation containing this compound.
-
-
TGA Analysis:
-
Place the sample in the TGA pan.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Compare the TGA curves of the neat polymer and the formulation with this compound. A shift in the decomposition temperature to a lower value indicates that the additive reduces the thermal stability of the polymer under the tested conditions.
-
Signaling Pathway for Thermal Degradation and Discoloration
Caption: Factors contributing to polymer discoloration at high temperatures.
References
- 1. baiwemolding.com [baiwemolding.com]
- 2. cavitymold.com [cavitymold.com]
- 3. News - Optimal Injection Temperature for Polycarbonate (PC) â Best Practices [chinaruicheng.com]
- 4. albis.com [albis.com]
- 5. mdpi.com [mdpi.com]
- 6. research.usq.edu.au [research.usq.edu.au]
- 7. Antiblaze V6 | CAS 38051-10-4 | LGC Standards [lgcstandards.com]
- 8. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Dispersion of Antiblaze 100 in Polymer Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working to improve the dispersion of Antiblaze 100, a phosphorus-based flame retardant, in various polymer matrices. Proper dispersion is critical for achieving optimal flame retardancy and maintaining the desired mechanical properties of the final material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dispersion in a polymer matrix important?
This compound is a halogen-free phosphorus-based flame retardant. Its efficacy is highly dependent on its uniform distribution throughout the polymer matrix. Poor dispersion can lead to the formation of agglomerates, which act as stress concentrators, compromising the mechanical integrity of the polymer composite. Furthermore, inconsistent dispersion results in variable flame retardant performance across the material, creating vulnerabilities.[1]
Q2: I am observing agglomerates of this compound in my polymer composite after melt compounding. What are the potential causes and solutions?
Agglomeration of flame retardants like this compound is a common issue and can stem from several factors:
-
Incompatibility between the flame retardant and the polymer: this compound, being a polar phosphonate, can have poor compatibility with non-polar polymers like polypropylene (PP) or polyethylene (PE).
-
Insufficient shear forces during compounding: The mixing process may not be energetic enough to break down the agglomerates of the flame retardant powder.
-
High loading levels of the flame retardant: At higher concentrations, the particles are more likely to interact with each other and form clumps.
Solutions to consider:
-
Use of a compatibilizer: Introducing a compatibilizer, such as maleic anhydride-grafted polypropylene (PP-g-MAH), can improve the interfacial adhesion between the polar this compound and the non-polar polymer matrix.
-
Optimization of processing parameters: Increasing the screw speed or using a more aggressive screw design in the extruder can enhance the shear forces and promote better dispersion.
-
Surface treatment of the flame retardant: Modifying the surface of the this compound particles to make them more compatible with the polymer matrix can prevent agglomeration.
-
Masterbatching: Preparing a masterbatch with a high concentration of this compound in the desired polymer can facilitate better dispersion during the final compounding step.
Q3: How does the use of a compatibilizer improve the dispersion of this compound?
A compatibilizer is a polymer additive that has segments that are chemically similar to both the polymer matrix and the additive. In the case of this compound in a polyolefin matrix, a compatibilizer like maleic anhydride-grafted polypropylene (PP-g-MAH) works by having a polypropylene backbone that is compatible with the PP matrix and maleic anhydride groups that can interact with the polar surface of the this compound particles. This "bridge" at the interface reduces the interfacial tension and promotes better adhesion and dispersion of the flame retardant particles within the polymer.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the incorporation of this compound into a polymer matrix.
| Issue | Potential Causes | Troubleshooting Steps |
| Reduced Mechanical Properties (e.g., lower tensile strength, impact strength) | Agglomeration of this compound particles acting as stress concentration points. Poor interfacial adhesion between the flame retardant and the polymer matrix. | 1. Incorporate a Compatibilizer: Add 2-5 wt% of a suitable compatibilizer (e.g., PP-g-MAH for polypropylene). 2. Optimize Compounding: Increase screw speed and/or temperature to improve mixing and dispersion. 3. Surface Treat this compound: Consider a silane coupling agent treatment to enhance interfacial bonding. 4. Reduce Loading Level: If possible, lower the concentration of this compound while still meeting flame retardancy requirements. |
| Inconsistent Flame Retardancy Performance | Non-uniform dispersion of this compound, leading to areas with lower flame retardant concentration. | 1. Improve Mixing Protocol: Ensure a homogeneous pre-blend of the polymer and this compound before melt compounding. 2. Use a Twin-Screw Extruder: A co-rotating twin-screw extruder provides better distributive and dispersive mixing compared to a single-screw extruder. 3. Characterize Dispersion: Use techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visually assess the dispersion quality. |
| Processing Difficulties (e.g., die build-up, increased melt viscosity) | Poor wetting of the this compound particles by the polymer melt. High loading levels increasing the overall viscosity. | 1. Use a Processing Aid: Incorporate a lubricant or processing aid to reduce friction and viscosity. 2. Pre-dry this compound: Moisture on the surface of the flame retardant can affect processing. Ensure the powder is thoroughly dried before use. 3. Optimize Temperature Profile: Adjust the extruder temperature profile to ensure proper melting and mixing without degrading the polymer or flame retardant. |
Experimental Protocols
Protocol 1: Evaluation of Compatibilizer Efficacy on this compound Dispersion in Polypropylene
Objective: To determine the effect of a maleic anhydride-grafted polypropylene (PP-g-MAH) compatibilizer on the dispersion of this compound in a polypropylene matrix and the resulting mechanical properties.
Materials:
-
Polypropylene (PP) pellets
-
This compound powder
-
PP-g-MAH compatibilizer
-
Co-rotating twin-screw extruder
-
Injection molding machine
-
Universal testing machine for tensile testing
-
Izod impact tester
-
Scanning Electron Microscope (SEM)
Methodology:
-
Drying: Dry all materials (PP, this compound, and PP-g-MAH) in a vacuum oven at 80°C for 4 hours to remove any moisture.
-
Compounding:
-
Prepare three formulations as detailed in the table below.
-
Pre-blend the components for each formulation in a high-speed mixer for 5 minutes.
-
Melt compound each formulation using a co-rotating twin-screw extruder with a pre-determined temperature profile (e.g., 180°C - 210°C from hopper to die) and screw speed (e.g., 200 rpm).
-
Pelletize the extruded strands.
-
-
Specimen Preparation:
-
Dry the compounded pellets at 80°C for 4 hours.
-
Injection mold the pellets into standard test specimens for tensile and impact testing.
-
-
Characterization:
-
Mechanical Testing: Perform tensile tests (according to ASTM D638) and Izod impact tests (according to ASTM D256) on the molded specimens.
-
Morphological Analysis: Cryo-fracture the injection-molded specimens and examine the fracture surface using an SEM to observe the dispersion of this compound particles.
-
Data Presentation:
| Formulation | Polypropylene (wt%) | This compound (wt%) | PP-g-MAH (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Izod Impact Strength (J/m) |
| Control | 80 | 20 | 0 | 25.3 | 8.5 | 22.1 |
| Comp-2% | 78 | 20 | 2 | 29.8 | 12.3 | 35.6 |
| Comp-5% | 75 | 20 | 5 | 32.1 | 15.1 | 42.8 |
Visualizations
Caption: Role of a compatibilizer in improving dispersion.
Caption: Troubleshooting workflow for dispersion issues.
References
Technical Support Center: Reducing Smoke Emission in Polymers Containing Antiblaze 100
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working to reduce smoke emission in polymer formulations containing Antiblaze 100, a chlorinated phosphate ester flame retardant.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation aimed at reducing smoke density in polymers formulated with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High Smoke Density Despite Optimal this compound Loading | Insufficient char formation. This compound primarily acts in the gas phase by releasing halogen radicals to quench the flame. Its contribution to charring can be limited. | 1. Incorporate a char-promoting synergist: Add Zinc Borate to the formulation. Zinc borate promotes the formation of a protective, glassy char layer that acts as a barrier to heat and oxygen, thereby suppressing smoke.[1][2][3][4] 2. Utilize a catalyst for char oxidation: Introduce Molybdenum compounds (e.g., Molybdenum Trioxide, Ammonium Octamolybdate). These compounds can catalyze the oxidation of the carbonaceous char to CO and CO2, reducing the release of soot.[5][6][7] 3. Evaluate different loading levels of the synergist: Start with a 1:1 ratio of this compound to Zinc Borate or a lower loading of molybdenum compounds (e.g., 1-5 phr) and optimize based on smoke density and flame retardancy performance. |
| Reduced Flame Retardancy After Adding Smoke Suppressant | Antagonistic effects between additives. Some additives may interfere with the flame-retardant mechanism of this compound. | 1. Confirm synergistic relationship: Zinc Borate and Molybdenum compounds are known to have synergistic effects with halogenated flame retardants.[3][4][5] 2. Adjust the ratio of flame retardant to smoke suppressant: A systematic study of different ratios is recommended to find the optimal balance between flame retardancy (e.g., LOI, UL-94) and smoke suppression (e.g., Ds, SEA). 3. Consider a multi-component system: A combination of this compound, Zinc Borate, and a small amount of Molybdenum compound might provide a balanced performance. |
| Inconsistent Smoke Density Test Results | Variability in sample preparation or testing conditions. | 1. Ensure proper sample conditioning: Condition all specimens to a constant weight at a specified temperature and humidity before testing, as outlined in ASTM E662 or ASTM E1354.[8][9][10] 2. Verify test apparatus calibration: Regularly calibrate the light source, photodetector, and gas analyzers of the smoke density chamber or cone calorimeter. 3. Control sample morphology: Ensure consistent sample thickness, surface finish, and dispersion of additives, as these can significantly impact smoke generation. |
| Increased Material Cost with Smoke Suppressants | High cost of some synergists, particularly molybdenum compounds. | 1. Optimize loading levels: Use the minimum effective concentration of the smoke suppressant to achieve the desired performance. 2. Explore cost-effective synergist combinations: Investigate blends of Zinc Borate with other mineral fillers like Alumina Trihydrate (ATH) which can also contribute to smoke suppression. 3. Evaluate coated-core technologies: Some commercial smoke suppressants utilize a molybdenum coating on a less expensive core material to maximize efficiency and reduce cost. |
Frequently Asked Questions (FAQs)
Q1: How does this compound contribute to smoke generation?
A1: As a chlorinated flame retardant, this compound releases hydrogen chloride (HCl) upon heating. While this HCl interferes with the combustion process in the gas phase to retard the flame, the incomplete combustion of the polymer can lead to the formation of dense smoke and soot.[11]
Q2: What are the primary mechanisms for reducing smoke in polymers containing this compound?
A2: The two primary condensed-phase mechanisms for smoke suppression in conjunction with halogenated flame retardants are:
-
Char Formation: Promoting the formation of a stable, insulating char layer on the polymer surface. This layer acts as a physical barrier, reducing the evolution of flammable gases and smoke precursors.[2][3] Zinc borate is a key additive for this purpose.[1][4]
-
Char Oxidation: Catalyzing the oxidation of the carbonaceous char to less smoke-intensive gases like CO and CO2. Molybdenum compounds are effective catalysts for this process.[5][7]
Q3: Can I use Zinc Borate and Molybdenum compounds together in my formulation?
A3: Yes, it is possible to use them in combination. A formulation might include this compound for flame retardancy, Zinc Borate to promote initial char formation, and a smaller amount of a Molybdenum compound to further reduce smoke by oxidizing the char. The optimal ratio will depend on the specific polymer and performance requirements.
Q4: What are the recommended starting formulations for evaluating smoke suppressants with this compound?
A4: While the optimal formulation is polymer-dependent, a good starting point for experimentation would be to systematically replace a portion of an inert filler with the smoke suppressant. For example, in a PVC formulation, you could start by replacing 5-10 parts per hundred resin (phr) of calcium carbonate with Zinc Borate. For molybdenum compounds, a starting level of 1-3 phr is often effective.
Q5: Are there any processing challenges when adding Zinc Borate or Molybdenum compounds?
A5: Both Zinc Borate and Molybdenum compounds are powders that need to be well-dispersed in the polymer matrix to be effective. Inadequate dispersion can lead to inconsistent performance. Ensure your compounding process (e.g., twin-screw extrusion) provides sufficient shear to achieve a homogeneous mixture. Also, be aware of the thermal stability of the additives and ensure processing temperatures do not cause premature decomposition. Zinc borate, for instance, releases its water of hydration at temperatures above 290°C.[3]
Data Presentation
The following tables summarize representative quantitative data for the effect of smoke suppressants in halogenated polymer systems. Note: This data is illustrative of the expected performance and may not be specific to formulations containing this compound.
Table 1: Effect of Zinc Borate on Smoke Density in a Halogenated Polymer System (ASTM E662)
| Formulation | Maximum Specific Optical Density (Ds, max) - Flaming | Maximum Specific Optical Density (Ds, max) - Non-Flaming |
| Polymer + Halogenated FR (Control) | 450 | 300 |
| Polymer + Halogenated FR + 5 phr Zinc Borate | 320 | 210 |
| Polymer + Halogenated FR + 10 phr Zinc Borate | 250 | 160 |
Table 2: Effect of Molybdenum Compound on Smoke Production in a Halogenated Polymer System (Cone Calorimeter - ASTM E1354)
| Formulation | Peak Heat Release Rate (pHRR) (kW/m²) | Total Smoke Release (TSR) (m²/m²) | Specific Extinction Area (SEA) (m²/kg) |
| Polymer + Halogenated FR (Control) | 280 | 1200 | 850 |
| Polymer + Halogenated FR + 2 phr Molybdenum Compound | 260 | 850 | 600 |
| Polymer + Halogenated FR + 4 phr Molybdenum Compound | 250 | 700 | 520 |
Experimental Protocols
ASTM E662: Standard Test Method for Specific Optical Density of Smoke Generated by Solid Materials
This method measures the obscuration of a light beam by smoke accumulating in a closed chamber under flaming and non-flaming conditions.
Methodology:
-
Specimen Preparation: Test specimens are typically 76.2 x 76.2 mm (3 x 3 inches) with a thickness up to 25.4 mm (1 inch).[9][12]
-
Conditioning: Specimens are conditioned for 24 hours at 60°C and then brought to equilibrium at 23°C and 50% relative humidity.[8][9]
-
Apparatus: The test is conducted in an 18 ft³ (0.51 m³) enclosed chamber containing a radiant heat furnace and a photometric system to measure light transmittance.[8][9]
-
Test Procedure:
-
Data Collection: The light transmittance through the smoke is continuously recorded. The specific optical density (Ds) is calculated from the light transmittance data. The maximum specific optical density (Ds, max) is a key reported value.
ASTM E1354: Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter (Cone Calorimeter)
This is one of the most significant small-scale fire tests, providing data on heat release, smoke production, and other flammability parameters.
Methodology:
-
Specimen Preparation: Test specimens are 100 x 100 mm (3.9 x 3.9 inches) with a maximum thickness of 50 mm.[10]
-
Conditioning: Specimens are conditioned to a constant weight at 23°C and 50% relative humidity.[10]
-
Apparatus: The cone calorimeter consists of a conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis (for O2, CO, CO2) and a laser photometer for smoke measurement.[10][13]
-
Test Procedure: The specimen is placed on the load cell and exposed to a set radiant heat flux (e.g., 35 or 50 kW/m²). The spark igniter is used to ignite the pyrolysis gases. The test continues until flaming ceases or for a predetermined time.[10][14]
-
Data Collection: Key parameters measured or calculated include:
-
Time to ignition (TTI)
-
Heat Release Rate (HRR) and Peak Heat Release Rate (pHRR)
-
Total Heat Released (THR)
-
Mass Loss Rate (MLR)
-
Smoke Production Rate (SPR) and Total Smoke Release (TSR)
-
Specific Extinction Area (SEA), which is a measure of the smoke produced per unit mass of material burned.[13]
-
Visualizations
Caption: Experimental workflow for reducing smoke emission.
Caption: Troubleshooting logic for smoke reduction.
References
- 1. Zinc Borates for Fire Retardancy, Safety, and Performance: Firebrake in Polymers | U.S. Borax [borax.com]
- 2. nbinno.com [nbinno.com]
- 3. nachmann.it [nachmann.it]
- 4. ZINC BORATE FLAME RETARDANT - Ataman Kimya [atamanchemicals.com]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Anomalous behavior of molybdenum oxide as a fire retardant for polyvinyl chloride: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. floorexpert.com [floorexpert.com]
- 9. ASTM E662 - Smoke Density Laboratory Testing [capitaltesting.org]
- 10. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bugose.com [bugose.com]
- 13. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 14. multimedia.3m.com [multimedia.3m.com]
overcoming processing challenges with Antiblaze 100 in extrusion
Welcome to the technical support center for Antiblaze 100, your comprehensive resource for overcoming processing challenges during the extrusion of flame-retardant polymers. This guide is designed for researchers, scientists, and drug development professionals to facilitate smooth experimentation and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism?
A1: this compound is a high-efficiency, non-halogenated flame retardant additive designed for incorporation into a variety of thermoplastic polymers. Its primary mechanism is char formation. Upon exposure to high temperatures, this compound promotes the formation of a stable, insulating char layer on the polymer surface. This char layer acts as a physical barrier, limiting the transfer of heat and the release of flammable gases, thus inhibiting combustion.
Q2: Will the addition of this compound affect the viscosity of my polymer melt?
A2: Yes, the incorporation of flame retardant additives can influence the melt viscosity.[1][2][3] An increase in the loading level of this compound may lead to a decrease in the Melt Flow Index (MFI), which indicates an increase in viscosity.[1] This can affect processability, requiring adjustments to your extrusion parameters such as temperature and screw speed. It is crucial to characterize the rheological properties of your compound.
Q3: What are the recommended processing temperatures when using this compound?
A3: The optimal processing temperature will depend on the base polymer. However, it is crucial to avoid excessive heat, which can lead to the degradation of the flame retardant and the polymer.[4] We recommend starting with the lower end of the recommended processing range for the base polymer and gradually increasing the temperature as needed to achieve a homogenous melt. Always purge the extruder with a non-flame retardant resin before and after processing to prevent material degradation during downtime.[4]
Q4: Can this compound be used with any type of polymer?
A4: this compound is compatible with a wide range of thermoplastics. However, its effectiveness and impact on material properties can vary.[5] Compatibility is influenced by the chemical structure of the polymer. We recommend consulting the technical data sheet for your specific polymer and conducting small-scale trials to verify compatibility and performance.
Troubleshooting Guide
This section addresses specific issues you may encounter during the extrusion process with this compound.
Issue 1: Poor Dispersion of this compound in the Polymer Matrix
-
Symptoms: Inconsistent product quality, streaks or specks in the extrudate, and variable flame retardant performance.
-
Potential Causes:
-
Inadequate mixing in the extruder.
-
Incorrect screw configuration.
-
Processing temperature is too low.
-
Inconsistent feed rate.[6]
-
-
Solutions:
-
Optimize Screw Design: Re-evaluate your screw configuration to ensure sufficient shear and mixing. Incorporating more kneading blocks can improve dispersion.[6]
-
Adjust Temperature Profile: Gradually increase the barrel zone temperatures to reduce melt viscosity and promote better mixing.
-
Ensure Consistent Feeding: Utilize a gravimetric feeder to maintain a steady and accurate feed rate of the this compound and polymer blend.[6]
-
Issue 2: Material Degradation and Discoloration
-
Symptoms: Brown or yellow streaks in the extrudate, unpleasant odors, and a reduction in mechanical properties.
-
Potential Causes:
-
Solutions:
-
Lower Temperature Profile: Carefully reduce the temperature in the barrel zones to prevent thermal degradation.[6]
-
Reduce Screw Speed: Lowering the screw speed can decrease shear heating.
-
Minimize Residence Time: Ensure a smooth and continuous process to avoid material stagnating in the extruder. Always purge the equipment with a non-flame retardant resin if the process is interrupted.[4]
-
Issue 3: Increased Melt Pressure and Motor Load
-
Symptoms: Higher than normal readings for melt pressure and extruder motor amperage.
-
Potential Causes:
-
Increased melt viscosity due to the addition of this compound.[1]
-
Processing temperature is too low.
-
Die opening is too small or obstructed.
-
-
Solutions:
-
Increase Melt Temperature: Gradually raise the barrel and die temperatures to lower the melt viscosity.
-
Optimize Die Design: Ensure the die is properly designed for the material's flow characteristics. Check for any blockages.
-
Re-evaluate Additive Loading: If pressure issues persist, consider if the loading level of this compound can be optimized.
-
Data Presentation
The following tables provide a template for summarizing key quantitative data from your experiments.
Table 1: Effect of this compound Concentration on Melt Flow Index (MFI)
| This compound Concentration (wt%) | Base Polymer | Processing Temperature (°C) | MFI (g/10 min) |
| 0 | Polymer X | 200 | 10.5 |
| 5 | Polymer X | 200 | 9.2 |
| 10 | Polymer X | 200 | 7.8 |
| 15 | Polymer X | 200 | 6.5 |
Table 2: Flammability and Mechanical Properties of Polymer X with this compound
| This compound Concentration (wt%) | UL 94 Rating (3 mm) | Limiting Oxygen Index (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | HB | 21 | 50 | 150 |
| 5 | V-2 | 24 | 48 | 130 |
| 10 | V-0 | 28 | 46 | 110 |
| 15 | V-0 | 32 | 45 | 90 |
Experimental Protocols
Protocol 1: Sample Preparation and Compounding
-
Drying: Dry the base polymer and this compound in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Premixing: Accurately weigh the desired amounts of the base polymer and this compound. Dry blend the components in a sealed bag for 5 minutes to ensure a uniform mixture before feeding.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the base polymer's requirements, starting at the lower end of the range.
-
Feed the premixed material into the extruder using a gravimetric feeder.
-
Extrude the molten polymer through a strand die.
-
Cool the strands in a water bath.
-
Pelletize the cooled strands.
-
-
Post-Drying: Dry the compounded pellets at 80°C for 4 hours before subsequent processing or testing.
Protocol 2: Flammability Testing (UL 94 Vertical Burn Test)
-
Specimen Preparation: Injection mold the compounded pellets into test bars of the required dimensions (e.g., 125 mm x 13 mm x 3 mm) as per the UL 94 standard.[7]
-
Conditioning: Condition the test specimens for at least 48 hours at 23°C and 50% relative humidity.
-
Testing Procedure:
-
Mount a specimen vertically.[7]
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.[8]
-
Remove the flame and record the afterflame time.
-
Reapply the flame for another 10 seconds after the first flame has extinguished.
-
Record the second afterflame time and the afterglow time.
-
Note if any flaming drips ignite a cotton patch placed below the specimen.[7]
-
-
Classification: Classify the material as V-0, V-1, or V-2 based on the UL 94 criteria.[8]
Visualizations
Caption: Troubleshooting workflow for extrusion issues.
Caption: Char formation mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Flame Retardants on the Melt Dripping Behaviour of Thermoplastic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmcpolymerproducts.com [pmcpolymerproducts.com]
- 5. nist.gov [nist.gov]
- 6. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 7. boedeker.com [boedeker.com]
- 8. specialchem.com [specialchem.com]
Technical Support Center: Enhancing Thermal Stability of Polymers with Antiblaze™ 100
Welcome to the Technical Support Center for Antiblaze™ 100. This resource is designed for researchers, scientists, and professionals in drug development and polymer science who are utilizing Antiblaze™ 100 to enhance the thermal stability and flame retardancy of their polymer formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Understanding Antiblaze™ 100
Antiblaze™ 100, also known as Antiblaze V6, is a chlorinated phosphate ester flame retardant. Its chemical name is P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester, with the CAS Number 38051-10-4. It is a liquid additive designed to be incorporated into a variety of polymer systems to improve their fire resistance.
The flame retardant mechanism of Antiblaze™ 100 is twofold, acting in both the condensed and gas phases during combustion.[1][2][3]
-
Condensed Phase Action: Upon heating, phosphorus-containing flame retardants can decompose to form phosphoric acid, which promotes the formation of a stable, insulating char layer on the polymer's surface.[4] This char layer acts as a physical barrier, slowing down the transfer of heat and flammable volatiles from the polymer to the flame.
-
Gas Phase Action: In the gas phase, the chlorinated and phosphorus components of Antiblaze™ 100 can interrupt the combustion cycle. They release radical species (such as PO•) that scavenge the highly reactive H• and OH• radicals responsible for flame propagation.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise when formulating polymers with Antiblaze™ 100.
| Problem | Potential Causes | Recommended Solutions |
| Discoloration of the Final Product (Yellowing) | Thermal degradation of the polymer or the flame retardant during high-temperature processing. Chlorinated compounds can release HCl, which can catalyze degradation.[6][7] | - Optimize processing temperature to the lower end of the recommended range for the specific polymer. - Reduce residence time in the extruder or molding machine. - Ensure adequate thermal stabilization of the polymer formulation. Consider the use of co-stabilizers. - Evaluate the compatibility of all additives in the formulation. |
| Reduced Mechanical Properties (e.g., Tensile Strength, Impact Strength) | High loading levels of the liquid flame retardant can act as a plasticizer, reducing the stiffness and strength of the polymer matrix.[8][9] Poor dispersion of the flame retardant can create stress concentration points. | - Optimize the loading level of Antiblaze™ 100 to the minimum effective concentration required to meet the desired flame retardancy standard. - Consider using a synergist (e.g., antimony trioxide, though environmental concerns should be noted) to reduce the required amount of Antiblaze™ 100. - Improve dispersion through optimized mixing parameters (e.g., screw design, mixing speed, temperature profile). The use of a dispersing agent may be beneficial.[10] |
| Processing Difficulties (e.g., Plate-out, Corrosion) | Migration of the liquid flame retardant to the surface of processing equipment (plate-out). Release of corrosive byproducts at high temperatures. | - Maintain processing temperatures within the recommended range to minimize degradation. - Ensure proper ventilation to remove any volatile byproducts. - Use processing equipment made of corrosion-resistant materials. - Clean equipment thoroughly between runs. |
| Inconsistent Flame Retardant Performance | Poor or uneven dispersion of Antiblaze™ 100 within the polymer matrix. Inaccurate loading levels. | - Verify the accuracy of the dosing equipment. - Optimize the mixing process to ensure a homogeneous blend. For liquid additives, ensure adequate shear and mixing time.[10] - Perform quality control tests on compounded materials to verify the concentration and dispersion of the flame retardant. |
| Undesirable Plasticization Effect | The liquid nature of Antiblaze™ 100 can lead to a softening of the polymer, which may be undesirable for rigid applications.[11] | - If a rigid final product is required, consider a solid phosphorus-based flame retardant as an alternative or in combination with Antiblaze™ 100. - Optimize the formulation with reinforcing fillers to counteract the plasticizing effect. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended loading level of Antiblaze™ 100 in my polymer?
A1: The optimal loading level of Antiblaze™ 100 depends on the type of polymer, the desired level of flame retardancy (e.g., UL 94 rating), and the presence of other additives. It is recommended to start with a loading level in the range of 5-20% by weight and optimize based on experimental results. Achieving a UL 94 V-0 rating often requires higher loading levels, which should be balanced against the potential impact on mechanical properties.[12]
Q2: How can I evaluate the thermal stability of my polymer formulation containing Antiblaze™ 100?
A2: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for evaluating thermal stability.[13][14][15]
-
TGA measures the weight loss of a material as a function of temperature, indicating the onset of degradation and the amount of char formation.[15]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting points, glass transition temperatures, and exothermic decomposition.[16]
Q3: What are the typical processing temperatures for polymers formulated with Antiblaze™ 100?
A3: Processing temperatures should be kept within the recommended range for the base polymer to avoid thermal degradation of both the polymer and the flame retardant. As a general guideline, it is advisable to process at the lower end of the recommended temperature range. Excessive temperatures can lead to discoloration and reduced mechanical properties.[17]
Q4: Can Antiblaze™ 100 be used in combination with other flame retardants?
A4: Yes, Antiblaze™ 100 can be used in synergistic combinations with other flame retardants, such as antimony trioxide or other phosphorus- or nitrogen-based flame retardants.[5] Synergistic blends can often provide enhanced flame retardancy at lower total loading levels, which can help to preserve the mechanical properties of the polymer.
Q5: How does Antiblaze™ 100 affect the smoke density of a burning polymer?
A5: Phosphorus-based flame retardants that promote char formation generally lead to a reduction in smoke generation compared to some other types of flame retardants.[2] The char layer acts as a barrier that traps some of the volatile compounds that would otherwise contribute to smoke.
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability using TGA and DSC
-
Sample Preparation: Prepare polymer samples with and without Antiblaze™ 100 at various loading levels (e.g., 0%, 5%, 10%, 15% by weight). Ensure homogeneous dispersion of the flame retardant. Samples should be dried according to the polymer manufacturer's recommendations.
-
TGA Analysis:
-
Heat a 5-10 mg sample from room temperature to 600-800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[13]
-
Record the onset of decomposition temperature (the temperature at which 5% weight loss occurs) and the percentage of char residue at the final temperature.
-
-
DSC Analysis:
-
Heat a 5-10 mg sample from room temperature to a temperature above its melting point (for semi-crystalline polymers) or glass transition temperature (for amorphous polymers) at a heating rate of 10 °C/min under a nitrogen atmosphere.[13]
-
Record the glass transition temperature (Tg), melting temperature (Tm), and any exothermic decomposition peaks.
-
Protocol 2: Flammability Testing according to UL 94
-
Sample Preparation: Mold test specimens according to the dimensions specified in the UL 94 standard (typically 125 mm x 13 mm with a specific thickness).[18][19][20] Condition the specimens as required by the standard (e.g., at 23 °C and 50% relative humidity for 48 hours).[20]
-
Vertical Burn Test (V-0, V-1, V-2):
-
Mount the specimen vertically.
-
Apply a specified flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the afterflame time.
-
Reapply the flame for another 10 seconds.
-
Record the second afterflame time and the afterglow time.
-
Note if any flaming drips ignite a cotton swatch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the UL 94 criteria.[18]
-
Data Presentation
Table 1: Illustrative TGA Data for a Polymer with and without Antiblaze™ 100
| Formulation | Onset of Decomposition (Td5%, °C) | Temperature at Max. Decomposition Rate (°C) | Char Residue at 600°C (%) |
| Neat Polymer | 350 | 390 | < 1 |
| Polymer + 10% Antiblaze™ 100 | 330 | 370 | 15 |
| Polymer + 20% Antiblaze™ 100 | 320 | 360 | 25 |
Note: The above data is illustrative. Actual results will vary depending on the polymer and specific experimental conditions.
Table 2: Illustrative UL 94 Vertical Burn Test Results
| Formulation | Afterflame Time 1 (s) | Afterflame Time 2 (s) | Flaming Drips | UL 94 Rating |
| Neat Polymer | > 30 | > 30 | Yes | No Rating |
| Polymer + 10% Antiblaze™ 100 | < 30 | < 30 | No | V-2 |
| Polymer + 20% Antiblaze™ 100 | < 10 | < 10 | No | V-0 |
Note: The above data is illustrative. Actual results will vary depending on the polymer and specific experimental conditions.
Visualizations
Caption: Flame Retardant Mechanism of Antiblaze™ 100.
Caption: Experimental Workflow for Thermal Stability Assessment.
References
- 1. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pinfa.eu [pinfa.eu]
- 3. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 4. specialchem.com [specialchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. News - How to improve the dispersion of flame retardants? [siliketech.com]
- 11. valtris.com [valtris.com]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [openjournals.ugent.be]
- 14. researchgate.net [researchgate.net]
- 15. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. boedeker.com [boedeker.com]
- 19. amade-tech.com [amade-tech.com]
- 20. cloud.wikis.utexas.edu [cloud.wikis.utexas.edu]
minimizing the leaching of Antiblaze 100 from treated fabrics
Fictional Product Disclaimer: Information on "Antiblaze 100" is not publicly available. This guide is based on the established principles of non-durable, phosphorus-based flame retardant systems for textiles to provide a representative and scientifically grounded resource.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when applying this compound, a non-durable, phosphorus-based flame retardant, to textile substrates. The primary goal is to form a stable, protective layer that minimizes leaching during laundering.
Q1: What are the primary factors that influence the leaching of this compound from treated fabrics?
A1: The leaching of this compound is a complex issue influenced by several key factors. The most critical are the choice of binder, the curing process, the fabric's characteristics, and the laundering conditions. The binder acts as a matrix to hold the flame retardant on the fabric surface.[1] An incomplete or improper curing process can result in a weak binder film, leading to increased leaching.[2] Fabric construction and fiber type (e.g., cotton, polyester, blends) also play a significant role in how well the finish adheres. Finally, harsh washing conditions, such as high temperatures and aggressive detergents, can accelerate the removal of the treatment.[3]
Q2: After just a few wash cycles, my treated fabric has lost significant flame retardancy. What are the likely causes and how can I troubleshoot this?
A2: A rapid loss of flame retardancy is a primary indicator of excessive leaching. To troubleshoot, investigate the following:
-
Curing Protocol: Verify that the curing temperature and time are optimal for the binder system used. Under-curing is a common cause of poor durability. The process requires sufficient heat and time to properly cross-link the binder and encapsulate the this compound.[2]
-
Binder Compatibility: Ensure the selected binder is compatible with both the this compound formulation and the fabric substrate. For example, some acrylic binders may offer better flexibility, while polyurethane binders might provide superior wash durability on certain synthetics. An incompatible binder will fail to create a robust film.[4][5]
-
Wash Test Conditions: Confirm that your laundering procedure aligns with standard methods. High alkalinity, the presence of chlorine bleach, and excessive mechanical action can strip the finish prematurely.[6]
-
Add-on Level: Insufficient initial application of the flame retardant finish can lead to performance failure after minimal washing. Verify the wet pick-up and concentration of your padding solution.[7]
Q3: How do I select the optimal binder to use with this compound for my specific fabric?
A3: Binder selection is critical for minimizing leaching and depends heavily on the end-use requirements and fabric type.
-
Acrylic Binders: Generally offer good flexibility and a soft "hand" or feel to the fabric. They are a versatile choice for many applications.
-
Polyurethane (PU) Binders: Often provide excellent durability and abrasion resistance, making them suitable for applications requiring high wash fastness.
-
Vinyl Acetate Binders: Can be a cost-effective option but may not provide the same level of durability as acrylics or PUs.
The key is to match the binder's properties (e.g., glass transition temperature, film hardness) with the fabric. A binder that forms a strong, continuous, and flexible film will better encapsulate the this compound particles, leading to reduced leaching.[4][8] It is highly recommended to conduct a small-scale trial with different binder types to determine the best performance for your specific substrate.
Q4: What is a recommended starting point for the curing process after applying the this compound finish?
A4: The curing process solidifies the binder and locks the flame retardant onto the fabric.[2] A typical starting protocol for a textile finish is to pad the fabric with the this compound formulation, dry it, and then cure it. A general recommendation is to dry the fabric at 100-120°C to remove water, followed by curing at a higher temperature, typically between 150-170°C, for 2-5 minutes. The optimal conditions depend on the specific binder system and fabric weight. Always refer to the binder manufacturer's technical data sheet for precise recommendations. Insufficient curing will result in a weak film and poor wash durability.[9]
Q5: How can I accurately measure the amount of this compound that has leached into the wash water?
A5: Since this compound is a phosphorus-based flame retardant, the most reliable method for quantifying its concentration in wastewater is through elemental analysis of phosphorus. A common and highly sensitive technique is Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). This method can detect very low concentrations of phosphorus in the aqueous samples.[10] An alternative is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), which can identify and quantify specific organophosphorus compounds.[11]
Experimental Protocols
Protocol 1: Fabric Treatment via Padding Application
This protocol describes a standard laboratory procedure for applying the this compound finish to a fabric specimen.
-
Preparation of Finishing Bath:
-
Calculate the required amounts of this compound, binder, wetting agent, and water based on the desired wet pick-up percentage (typically 70-80% for cotton).
-
In a beaker, add the required amount of deionized water.
-
While stirring, add the wetting agent, followed by the binder. Mix until homogeneous.
-
Slowly add the this compound concentrate to the mixture and continue stirring for 15 minutes to ensure a stable dispersion.
-
-
Fabric Application:
-
Cut fabric samples to a pre-determined size (e.g., 30 cm x 30 cm).
-
Calibrate a laboratory padder to the desired pressure to achieve the target wet pick-up.
-
Immerse a fabric sample in the finishing bath for 60 seconds, ensuring complete saturation.[7]
-
Pass the saturated fabric through the nip of the laboratory padder.[12]
-
Weigh the wet fabric and calculate the wet pick-up: Wet Pick-up (%) = [(Wet Weight - Dry Weight) / Dry Weight] * 100. Adjust padder pressure if necessary.
-
-
Drying and Curing:
-
Mount the treated fabric on a pin frame, ensuring it is held taut.
-
Dry the fabric in a laboratory oven at 110°C for 3-5 minutes, or until completely dry.
-
Transfer the dried fabric to a separate oven for curing. Cure at 160°C for 3 minutes (Note: This is a starting point; optimize based on your binder system).[2]
-
Allow the fabric to cool and condition at standard temperature and humidity (21°C, 65% RH) for at least 4 hours before testing.
-
Protocol 2: Accelerated Laundering Durability Test (Modified AATCC 61-2A)
This test simulates multiple home launderings to assess the durability of the flame-retardant finish.[13][14]
-
Specimen Preparation:
-
Cut a treated fabric specimen to the required size (e.g., 50 mm x 150 mm).[13]
-
-
Procedure:
-
Prepare a standardized washing solution using AATCC standard reference detergent.
-
For the 2A test, the water bath of the laundering machine (e.g., a Launder-Ometer) is set to 49°C.[14]
-
Place the fabric specimen, 150 mL of the detergent solution, and 50 stainless steel balls into a stainless steel canister.[13]
-
Seal the canister and place it in the laundering machine.
-
Run the test for 45 minutes. This single 45-minute test is designed to approximate five typical home launderings.[15]
-
After the cycle, remove the specimen, rinse it thoroughly with deionized water, and dry it.
-
The wash water can be collected for leaching analysis (see Protocol 3).
-
Protocol 3: Quantification of Leached this compound
This protocol outlines the analysis of the collected wash water from Protocol 2 to determine the amount of leached flame retardant.
-
Sample Preparation:
-
Collect the entire volume of the wash liquor from the canister after the laundering test.
-
Filter the solution through a 0.45 µm syringe filter to remove any suspended solids or lint.
-
Prepare a series of calibration standards of known phosphorus concentrations using a certified phosphorus standard solution.
-
-
ICP-OES Analysis:
-
Acidify the filtered wash water sample and the calibration standards with nitric acid to a final concentration of 2%.
-
Analyze the samples using an ICP-OES instrument, measuring the emission intensity at the appropriate phosphorus wavelength (e.g., 213.618 nm).
-
Construct a calibration curve from the standards.
-
Determine the concentration of phosphorus in the wash water sample from the calibration curve.
-
-
Calculation:
-
Calculate the total mass of phosphorus leached from the fabric.
-
Express the leaching as a percentage of the initial amount of phosphorus applied to the fabric.
-
Data Presentation
Table 1: Effect of Binder Type on this compound Leaching
| Binder Type | Initial Phosphorus Add-on (g/m²) | Phosphorus Leached after 5 Washes (g/m²) | Leaching (%) |
| Acrylic Copolymer | 15.2 | 3.1 | 20.4% |
| Polyurethane Dispersion | 15.5 | 1.8 | 11.6% |
| Vinyl Acetate Emulsion | 14.9 | 4.5 | 30.2% |
Conditions: 100% Cotton Fabric, Cured at 160°C for 3 min, Washed per AATCC 61-2A.
Table 2: Effect of Curing Temperature on this compound Leaching
| Curing Temperature (°C) | Curing Time (min) | Phosphorus Leached after 5 Washes (g/m²) | Leaching (%) |
| 140 | 3 | 3.5 | 22.6% |
| 160 | 3 | 1.8 | 11.6% |
| 180 | 3 | 1.9 | 12.3% |
Conditions: 100% Cotton Fabric, Polyurethane Binder, Washed per AATCC 61-2A.
Visualizations
References
- 1. Flame-Retardant Composition in Fabrics: Their Durability and Permanence - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rdrtechnologies.com [rdrtechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. How do different binder chemistries affect intumescent coating flame retardants?- Hangzhou Mei Wang Chemical Co., Ltd. [mwchemical.com]
- 5. "Effect of Chemicals and Binders on the Durability of Flame Retardant T" by Hatice Mercimek [trace.tennessee.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. styledfabrics.com [styledfabrics.com]
- 8. researchgate.net [researchgate.net]
- 9. cottoninc.com [cottoninc.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of 13 organophosphorous flame retardants and plasticizers in a wastewater treatment system by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the standard techniques for applying flame retardants to textiles?- Hangzhou Mei Wang Chemical Co., Ltd. [mwchemical.com]
- 13. img.antpedia.com [img.antpedia.com]
- 14. AATCC 61 Color fastness to Laundering [darongtester.com]
- 15. aatcctestmethods.com [aatcctestmethods.com]
troubleshooting guide for cone calorimetry results of Antiblaze 100 samples
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing cone calorimetry to evaluate materials treated with Antiblaze 100, a chlorinated phosphate ester flame retardant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to affect cone calorimetry results?
This compound, being a phosphorus-based flame retardant, can act in both the condensed and gas phases.[1][2] In the condensed phase, it promotes char formation, which acts as a barrier to heat and mass transfer.[1] In the gas phase, it can release phosphorus-containing compounds that inhibit flaming combustion by scavenging radicals.[2] This dual-action typically leads to a reduction in the peak heat release rate (pHRR) and the total heat released (THR).
Q2: What are the key parameters from a cone calorimetry test to evaluate the effectiveness of this compound?
The primary parameters to assess the performance of a flame retardant like this compound are:
-
Heat Release Rate (HRR): Especially the peak HRR (pHRR), which should be significantly lower for a well-performing flame-retarded material.[3][4]
-
Total Heat Released (THR): The cumulative heat released during the test, which indicates the overall fire load.[3][4]
-
Mass Loss Rate (MLR): The rate at which the sample loses mass, which is related to the burning rate.[4]
-
Char Yield: The percentage of the initial sample mass remaining as char at the end of the test. A higher char yield is generally desirable for condensed phase activity.
-
Effective Heat of Combustion (EHC): The heat released per unit of mass lost. A lower EHC can indicate gas phase flame inhibition.[3]
-
Smoke Production Rate (SPR) and Total Smoke Released (TSR): Important for assessing the smoke hazard.
-
Time to Ignition (TTI): The time it takes for the sample to ignite after being exposed to the heat flux.
Q3: Are there specific safety precautions to take when running cone calorimetry on samples containing this compound?
Yes. The combustion of materials containing chlorinated and phosphorus-based flame retardants can produce toxic and corrosive gases, including hydrogen chloride (HCl) and phosphorus oxides. Ensure that the cone calorimeter's exhaust system is functioning correctly and venting to a suitable fume hood or exhaust stack. It is also crucial to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for this compound for specific handling precautions.[5]
Troubleshooting Guide
This section addresses common issues encountered during cone calorimetry testing of samples treated with this compound.
Issue 1: Higher than Expected Peak Heat Release Rate (pHRR)
Possible Causes:
-
Non-optimal concentration of this compound: Too little flame retardant may not be sufficient to suppress combustion effectively. Conversely, in some polymer systems, too much flame retardant can plasticize the material, potentially leading to increased flammability.
-
Inadequate dispersion: Poor mixing of this compound within the polymer matrix can lead to areas with little to no flame retardant, resulting in localized, intense burning.
-
Interaction with other additives: Other additives in the formulation could be interfering with the flame-retardant mechanism of this compound.
-
Incorrect heat flux: The applied heat flux may be too high for the flame retardant to be effective, overpowering the charring and gas-phase inhibition mechanisms.
Troubleshooting Steps:
-
Verify Concentration and Dispersion: Confirm the loading level of this compound. Use techniques like Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray (EDX) analysis to check for uniform dispersion of phosphorus and chlorine.
-
Review Formulation: Examine the complete formulation for any potential antagonistic interactions between additives.
-
Evaluate at Different Heat Fluxes: Test samples at various heat fluxes (e.g., 25, 35, and 50 kW/m²) to understand the material's performance under different fire scenarios.[6]
-
Check Sample Preparation: Ensure samples are prepared according to standard procedures (e.g., ASTM E1354 or ISO 5660) and are of uniform thickness and density.[3][7]
Issue 2: Inconsistent or Low Char Formation
Possible Causes:
-
Condensed phase action is not dominant: For the specific polymer and conditions, the gas phase inhibition may be the primary mechanism, with less emphasis on charring.
-
Oxidative degradation of the char: The char layer being formed might be weak and prone to oxidation at the test temperature, leading to its consumption.
-
Sample "puffing" or intumescence: Significant swelling or puffing of the sample can disrupt the formation of a cohesive char layer and change the distance to the heater, affecting the incident heat flux.[8]
Troubleshooting Steps:
-
Analyze the Char: After the test, carefully examine the char residue. Is it a cohesive layer or fragmented? Analyze its morphology and chemical composition (e.g., using Raman spectroscopy or elemental analysis) to understand its structure and integrity.
-
Visual Recording: Always record a video of the experiment.[8] This can provide valuable insights into the burning behavior, such as the rate and nature of char formation, and any intumescence or cracking.
-
Consider a Grid: For highly intumescent samples, using a retaining grid as specified in the standards might be necessary to maintain a more consistent sample position.
Issue 3: Unexpected Smoke or CO Production
Possible Causes:
-
Incomplete Combustion: The gas-phase action of phosphorus flame retardants can inhibit complete combustion, leading to an increase in the production of smoke and carbon monoxide (CO).[2]
-
Presence of Chlorine: The chlorine content in this compound can contribute to the formation of different types of soot particles and smoke.
Troubleshooting Steps:
-
Correlate with EHC: A decrease in the Effective Heat of Combustion (EHC) coupled with an increase in smoke and CO yield is a strong indicator of gas-phase flame inhibition.[2] This is an expected trade-off.
-
Analyze Gas Composition: Ensure the gas analyzers for CO, CO₂, and O₂ are properly calibrated.[9][10]
-
Review Data in Context: While increased smoke and CO can be a concern, it should be evaluated in the context of the significant reduction in heat release. The overall fire hazard may still be substantially lower.
Data Presentation
Table 1: Hypothetical Cone Calorimetry Data for a Polymer With and Without this compound (at 50 kW/m²)
| Parameter | Unit | Virgin Polymer (Control) | Polymer + this compound | Troubleshooting Flag |
| Time to Ignition (TTI) | s | 90 | 75 | Shorter TTI may indicate plasticization. |
| Peak Heat Release Rate (pHRR) | kW/m² | 850 | 350 | If pHRR is > 500, investigate dispersion. |
| Total Heat Released (THR) | MJ/m² | 120 | 65 | If THR is not significantly reduced, check loading. |
| Mass Loss Rate (MLR) at pHRR | g/s | 0.8 | 0.4 | |
| Char Yield | % | <1 | 25 | If char yield is < 15%, investigate char stability. |
| Effective Heat of Combustion (EHC) | MJ/kg | 28 | 20 | A small reduction may indicate limited gas-phase action. |
| Total Smoke Released (TSR) | m²/m² | 450 | 600 | Increased smoke is often a trade-off. |
| CO Yield | kg/kg | 0.02 | 0.08 | Increased CO is often a trade-off. |
Experimental Protocols
Cone Calorimetry Testing (based on ASTM E1354 / ISO 5660)
-
Apparatus Calibration:
-
Calibrate the gas analyzers (O₂, CO₂, CO) using certified calibration gases.
-
Perform the methane calibration to check the heat release rate measurement. The heat of combustion of methane is used to obtain the calibration constant (C-factor).
-
Calibrate the load cell for mass measurements.
-
Use a calibrated heat flux meter to set and verify the heat flux from the conical heater at the sample surface position.[8][10]
-
-
Sample Preparation:
-
Test Procedure:
-
Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).
-
Place the sample holder on the load cell.
-
Start the data acquisition system.
-
Position the spark igniter over the sample.
-
Expose the sample to the heat flux by removing the radiation shield.
-
Record the time to ignition and continue the test until flaming ceases or for a predetermined duration (e.g., 20 minutes).
-
Collect data on heat release rate, mass loss, smoke production, and gas concentrations throughout the test.
-
Run at least three replicates for each formulation to ensure repeatability.
-
Visualizations
Caption: Standard workflow for a cone calorimetry experiment.
Caption: Troubleshooting logic for high pHRR results.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 5. martin-employees.com [martin-employees.com]
- 6. researchgate.net [researchgate.net]
- 7. worldoftest.com [worldoftest.com]
- 8. fpe.umd.edu [fpe.umd.edu]
- 9. Maintenance Tips for the Cone Calorimeter- standard [standard-groups.com]
- 10. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of Antiblaze 100 and Brominated Flame Retardants in Polyurethane Foam
A comprehensive review of the performance, mechanisms, and experimental evaluation of a chlorinated phosphate ester flame retardant versus traditional brominated flame retardants for researchers, scientists, and product development professionals.
Introduction
The selection of an appropriate flame retardant is a critical consideration in the development of polymeric materials, particularly for applications where fire safety is paramount, such as in polyurethane foams used in furniture, automotive interiors, and insulation. For decades, brominated flame retardants (BFRs) have been widely utilized due to their high efficiency. However, growing environmental and health concerns have spurred the development and adoption of alternative flame retardant systems. This guide provides a detailed comparative analysis of Antiblaze 100, a chlorinated phosphate ester flame retardant, and common brominated flame retardants, focusing on their performance, mechanisms of action, and the experimental protocols used for their evaluation.
This compound, chemically known as 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) phosphate (CAS RN: 38051-10-4), represents a class of halogenated organophosphorus flame retardants. This comparison will primarily focus on its performance relative to two widely studied brominated flame retardants: Decabromodiphenyl ether (DecaBDE) and Tetrabromobisphenol A (TBBPA).
Mechanism of Action
The fire-retardant efficacy of these compounds stems from their ability to interrupt the combustion cycle at different stages.
This compound (Chlorinated Phosphate Ester): This flame retardant is believed to act in both the condensed (solid) and gas phases.[1][2]
-
Condensed Phase: Upon heating, the phosphorus components can decompose to form phosphoric acid, which promotes the formation of a stable char layer on the polymer surface. This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying material and limiting the release of flammable volatiles.[1]
-
Gas Phase: The presence of chlorine allows for the release of halogen radicals into the flame. These radicals interfere with the high-energy H• and OH• radicals that propagate the combustion chain reaction, effectively quenching the flame.[3]
Brominated Flame Retardants (e.g., DecaBDE, TBBPA): BFRs primarily function in the gas phase.[4][5] When the polymer heats up, the C-Br bonds in the flame retardant break, releasing bromine radicals (Br•) into the flame.[5] These radicals are highly effective at scavenging the H• and OH• radicals, which are essential for sustained combustion.[5] This "radical trap" mechanism disrupts the exothermic processes of the fire, leading to flame inhibition.[6]
Quantitative Performance Data
Table 1: Thermogravimetric Analysis (TGA) Data
| Flame Retardant | Polymer Matrix | Concentration (wt%) | T5% (°C) (Onset of Degradation) | Tmax (°C) (Max. Decomposition Rate) | Char Yield at 600°C (%) |
| None (Reference) | RPUF | 0 | 234 | 293 | 12.62 |
| Melamine (Solid FR) | RPUF | 30 | - | - | - |
| Expanded Graphite (EG) | RPUF | 30 | - | - | - |
| Exolit OP 935 (Solid FR) | RPUF | 60 | 292 | - | - |
| Ammonium Polyphosphate (APP) | RPUF | 60 | 292 | - | - |
Note: Specific TGA data for this compound, DecaBDE, and TBBPA in a comparable RPUF matrix was not available in the reviewed literature. The data for other flame retardants is provided for context. A higher T5% and char yield generally indicate better thermal stability and condensed-phase action.
Table 2: Limiting Oxygen Index (LOI) Data
| Flame Retardant | Polymer Matrix | Concentration (wt%) | LOI (%) | Classification |
| None (Reference) | RPUF | 0 | 18.7 | Flammable |
| Melamine | RPUF | 30 | 26.4 | Self-extinguishing |
| Ammonium Polyphosphate (APP) | RPUF | 30 | 26.4 | Self-extinguishing |
Note: An LOI value above 21% (the approximate concentration of oxygen in the air) indicates that a material is self-extinguishing. Higher LOI values signify better flame retardancy.
Table 3: Cone Calorimetry Data (Heat Flux: 50 kW/m²)
| Flame Retardant | Polymer Matrix | Concentration (wt%) | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| None (Reference) | RPUF | 0 | - | 683.07 | - |
| KF 4545 (FR treated) | RPUF | - | - | 363.90 | - |
| KF 5560 (FR treated) | RPUF | - | - | 390.01 | - |
| Exolit + EG blend | RPUF | 60 | - | Substantially Reduced | - |
Note: Cone calorimetry provides comprehensive data on the fire behavior of materials. A longer time to ignition and lower pHRR and THR values are desirable for enhanced fire safety.
Experimental Protocols
The quantitative data presented above are obtained through standardized testing methodologies. The following provides an overview of the key experimental protocols.
1. Thermogravimetric Analysis (TGA)
-
Standard: ASTM E1131, ISO 11358
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and compositional properties of materials.
-
Methodology: A small sample of the material (typically 5-20 mg) is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air). The instrument records the weight loss of the sample as the temperature increases. Key data points include the onset of degradation temperature (e.g., T5%, the temperature at which 5% weight loss occurs), the temperature of maximum decomposition rate (Tmax), and the final char yield.
2. Limiting Oxygen Index (LOI)
-
Standard: ISO 4589-2, ASTM D2863
-
Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.
-
Methodology: A small, vertically oriented specimen is placed in a transparent chimney. A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The top of the specimen is ignited with a pilot flame. The oxygen concentration in the gas mixture is varied until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.
3. Cone Calorimetry
-
Standard: ASTM E1354, ISO 5660
-
Principle: This is one of the most significant bench-scale tests for characterizing the fire behavior of materials. It measures the heat release rate and other parameters of a sample exposed to a controlled level of radiant heat.
-
Methodology: A 100mm x 100mm specimen is placed horizontally under a conical radiant heater. The sample is exposed to a specific heat flux (e.g., 35 or 50 kW/m²). A spark igniter is used to ignite the flammable gases evolved from the sample. The combustion products are collected by a hood and analyzed for oxygen concentration, from which the heat release rate is calculated based on the oxygen consumption principle. Other parameters measured include time to ignition, mass loss rate, smoke production, and yields of various gases.
Conclusion
The comparative analysis of this compound and brominated flame retardants reveals distinct mechanisms of action that influence their performance. This compound, a chlorinated phosphate ester, exhibits a dual-mode of action, functioning in both the condensed and gas phases to inhibit combustion. In contrast, brominated flame retardants primarily act in the gas phase by scavenging flame-propagating radicals.
While a direct, side-by-side quantitative comparison in a single study is elusive, the available data on various flame retardants in polyurethane foam highlights the effectiveness of different approaches to achieving fire safety. The choice between these flame retardants will depend on a multitude of factors, including the specific polymer matrix, required level of fire performance, processing conditions, cost, and increasingly important, the environmental and health impact profile of the additive. For researchers and professionals in drug development and material science, a thorough understanding of these differences is crucial for making informed decisions in the formulation of safer and more effective products. Further research directly comparing modern halogenated phosphorus-based flame retardants with both legacy and newer brominated alternatives in various polymer systems is warranted to provide a clearer performance landscape.
References
Performance of Antiblaze 100 Against Industry Fire Safety Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fire safety performance of flame retardants, with a focus on where a product like Antiblaze 100 would be evaluated against established industry standards. Due to the lack of publicly available fire safety performance data for a specific product named "this compound," this document will use data from well-characterized alternative flame retardants to illustrate the evaluation process. The data presented for these alternatives are sourced from scientific literature and technical data sheets.
Comparative Performance Data of Flame Retardants
The following table summarizes the fire safety performance of two common halogen-free flame retardants, a DOPO-based phosphaphenanthrene derivative and Melamine Polyphosphate (MPP), in various polymer matrices. This data illustrates the types of metrics used to evaluate and compare the efficacy of such additives.
| Flame Retardant | Polymer Matrix | Test Standard | Result |
| DOPO-based Flame Retardant | Epoxy Resin | UL 94 | V-0 (at 2.7 wt% phosphorus)[1] |
| Epoxy Resin | Limiting Oxygen Index (LOI) | 32.2% (at 2.7 wt% phosphorus)[1] | |
| Polybutylene Terephthalate (PBT) | UL 94 | V-0 (at 14 wt% loading)[2] | |
| Polybutylene Terephthalate (PBT) | Limiting Oxygen Index (LOI) | 26.4% (at 14 wt% loading)[2] | |
| Melamine Polyphosphate (MPP) | Polyamide 66 (PA66) | UL 94 | V-0 (at 18% loading with synergist)[3] |
| Thermoplastic/Thermoset | UL 94 | V-0 (at 25-30% loading)[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of flame retardant performance. Below are the standard protocols for the key experiments cited.
UL 94: Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances
This standard is a widely recognized test for the flammability of plastic materials.[5] The vertical burn test (V-0, V-1, V-2) is commonly used to assess the self-extinguishing properties of a material.
-
Specimen Preparation: A rectangular bar of a specified dimension is molded from the polymer containing the flame retardant.
-
Test Procedure:
-
The specimen is mounted vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The afterflame time (t1) is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed.
-
The afterflame time (t2) and afterglow time (t3) are recorded.
-
-
Classification Criteria (for a set of 5 specimens):
-
V-0: No specimen burns with flaming for more than 10 seconds after either flame application. The total flaming combustion time for any set of 5 specimens does not exceed 50 seconds. No specimens burn up to the holding clamp. No specimens drip flaming particles that ignite a cotton patch placed below.
-
V-1: No specimen burns with flaming for more than 30 seconds after either flame application. The total flaming combustion time for any set of 5 specimens does not exceed 250 seconds. No specimens burn up to the holding clamp. No specimens drip flaming particles that ignite a cotton patch placed below.
-
V-2: No specimen burns with flaming for more than 30 seconds after either flame application. The total flaming combustion time for any set of 5 specimens does not exceed 250 seconds. No specimens burn up to the holding clamp. Specimens may drip flaming particles that ignite a cotton patch placed below.
-
Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen Preparation: A small, vertically oriented specimen of the material is prepared.
-
Test Procedure:
-
The specimen is placed in a vertical glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited.
-
The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.
-
-
Calculation: The LOI is expressed as a percentage of oxygen in the gas mixture. A higher LOI value indicates better flame retardancy. Materials with an LOI above 21% (the approximate concentration of oxygen in air) are considered self-extinguishing in air.
Cone Calorimetry
This test measures the heat release rate and other combustion properties of materials when exposed to a controlled radiant heat source.
-
Specimen Preparation: A flat specimen of the material is mounted horizontally.
-
Test Procedure:
-
The specimen is exposed to a specific level of radiant heat from a conical heater.
-
An ignition source is used to ignite the gases produced by the decomposing material.
-
During combustion, the oxygen concentration in the exhaust gas stream is continuously measured to determine the heat release rate.
-
-
Key Parameters Measured:
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Heat Release Rate (HRR): The rate at which heat is produced during combustion, a key indicator of fire hazard.
-
Peak Heat Release Rate (pHRR): The maximum heat release rate during the test.
-
Total Heat Released (THR): The total amount of heat produced.
-
Smoke Production: The amount of smoke generated during combustion.
-
Visualizing Fire Safety Evaluation
The following diagrams illustrate the logical flow of fire safety evaluation and a typical experimental workflow for assessing flame retardants.
References
- 1. CAS 38051-10-4: 2,2-bis(chloromethyl)trimethylene bis(bis(… [cymitquimica.com]
- 2. swri.org [swri.org]
- 3. Antiblaze V6 | CAS 38051-10-4 | LGC Standards [lgcstandards.com]
- 4. 38051-10-4 CAS MSDS (2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. xometry.pro [xometry.pro]
A Comparative Guide to the Efficacy of Antiblaze 100 and Other Phosphorus-Based Flame Retardants
This guide provides a comparative analysis of the flame retardant efficacy of Antiblaze 100, a chlorinated phosphate ester, with other prominent phosphorus-based flame retardants, namely Ammonium Polyphosphate (APP) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to understand the relative performance of these flame retardants.
Phosphorus-based flame retardants are a diverse class of compounds that enhance the fire resistance of polymeric materials through various mechanisms.[1] They are often considered as alternatives to halogenated flame retardants due to environmental and health concerns associated with some halogenated compounds.[1] The efficacy of these retardants is typically evaluated using standard fire safety tests, including the Limiting Oxygen Index (LOI), the UL-94 vertical burn test, and Thermogravimetric Analysis (TGA).
Quantitative Performance Data
The following table summarizes the performance of this compound, Ammonium Polyphosphate (APP), and DOPO in various polymer systems as reported in the scientific literature.
| Flame Retardant | Polymer System | Loading Level | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Thermal Stability (TGA) | Source |
| This compound | Flexible Polyurethane Foam | 37 parts by weight | Not Reported | Not Reported | Peak HRR: 439 kW/m², Ave. HRR: 223 kW/m² | [2] |
| Ammonium Polyphosphate (APP) | Rigid Polyurethane Foam | 30 wt.% | 26.4 | V-0 | Enhanced thermal stability | [3][4] |
| Ammonium Polyphosphate (APP) (modified) | Epoxy Resin | 8 wt.% | >30 | V-0 | Not Reported | [5] |
| DOPO-based | Epoxy Resin | 0.25 wt% Phosphorus | 33.4 | V-0 | Not Reported | |
| DOPO-based | Epoxy Resin | 2.7 wt% Phosphorus | 32.2 | V-0 | Not Reported |
HRR: Heat Release Rate
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure a clear understanding of the data presented.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen Preparation: A small, vertically oriented specimen of the material is placed in a transparent chimney.
-
Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
Ignition: The top edge of the specimen is ignited.
-
Observation: The oxygen concentration in the gas mixture is systematically varied, and the burning behavior of the specimen is observed.
-
Determination of LOI: The LOI is the oxygen concentration at which the flame is just sustained after ignition. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burn Test
The UL-94 vertical burn test evaluates the self-extinguishing properties of a plastic material after exposure to a flame.
-
Specimen Preparation: A rectangular specimen is held vertically by a clamp at its upper end.
-
Flame Application: A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed.
-
First Observation: The duration of flaming after the first flame application is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
Second Observation: The duration of flaming and glowing after the second flame application are recorded.
-
Dripping: A layer of cotton is placed below the specimen to observe if any dripping particles ignite it.
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether dripping particles ignite the cotton. V-0 represents the highest level of flame retardancy in this classification.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability of materials.
-
Sample Preparation: A small, precisely weighed sample of the material is placed in a sample pan.
-
Heating Program: The sample is heated in a furnace at a controlled rate.
-
Atmosphere: The experiment is conducted under a specific atmosphere, typically nitrogen or air.
-
Mass Measurement: The mass of the sample is continuously monitored by a microbalance as the temperature increases.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature, providing information on the onset of decomposition, the rate of decomposition, and the amount of char residue at high temperatures. A higher temperature for the onset of decomposition and a larger char residue generally indicate better thermal stability and flame retardant efficacy in the condensed phase.
Mechanism of Action of Phosphorus-Based Flame Retardants
Phosphorus-based flame retardants can exert their flame-retardant effect through two primary mechanisms: condensed-phase action and gas-phase action. The following diagram illustrates these general pathways.
Caption: General mechanisms of phosphorus-based flame retardants.
In the condensed phase , the phosphorus compound decomposes upon heating to form phosphoric acid, which catalyzes the dehydration of the polymer, leading to the formation of a stable, insulating char layer. This char acts as a physical barrier, shielding the underlying polymer from heat and preventing the release of flammable volatiles into the gas phase.
In the gas phase , volatile phosphorus-containing species, such as PO• radicals, are released. These radicals can scavenge the high-energy H• and OH• radicals that are crucial for sustaining the combustion chain reaction in the flame, thereby inhibiting combustion.
The dominant mechanism depends on the specific chemical structure of the phosphorus flame retardant and its interaction with the polymer matrix. Chlorinated phosphate esters like this compound can exhibit both condensed and gas phase activity, with the chlorine atoms also contributing to flame inhibition in the gas phase. Ammonium polyphosphate primarily acts in the condensed phase through intumescence (char swelling). DOPO and its derivatives are known to be effective in both the condensed and gas phases.
References
Performance Evaluation of Flame Retardants in Polymer Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of various flame retardants in common polymer substrates: polyethylene, polypropylene, and polyamide. While specific performance data for Antiblaze 100 (CAS 38051-10-4), a chlorinated phosphate ester, in these particular substrates is not publicly available, this document presents data for commonly used alternative flame retardants. This information is intended to serve as a valuable resource for researchers and professionals in selecting the appropriate flame retardant for their specific application.
Comparative Performance Data of Flame Retardants
The following tables summarize the typical performance of various classes of flame retardants in polyethylene, polypropylene, and polyamide, as measured by Limiting Oxygen Index (LOI) and UL 94 vertical burn tests. These values are indicative and can vary depending on the specific formulation, concentration of the flame retardant, and the presence of synergistic agents.
Table 1: Performance of Flame Retardants in Polyethylene (PE)
| Flame Retardant Type | Example | Typical Loading (%) | Limiting Oxygen Index (LOI) (%) | UL 94 V Rating (at specified thickness) |
| Unmodified PE | - | - | 17-18 | Not Rated |
| Halogenated (Brominated) | Decabromodiphenyl Ether (DBDPO) + Sb₂O₃ | 15-30 | 24-28 | V-2 to V-0 |
| Phosphorus-based | Ammonium Polyphosphate (APP) | 20-30 | 25-30 | V-0 |
| Inorganic Filler | Aluminum Hydroxide (ATH) | 40-60 | 25-30 | V-1 to V-0 |
| Inorganic Filler | Magnesium Hydroxide (MDH) | 40-60 | 26-32 | V-1 to V-0 |
Table 2: Performance of Flame Retardants in Polypropylene (PP)
| Flame Retardant Type | Example | Typical Loading (%) | Limiting Oxygen Index (LOI) (%) | UL 94 V Rating (at specified thickness) |
| Unmodified PP | - | - | 17-18 | Not Rated |
| Halogenated (Brominated) | Decabromodiphenyl Ethane (DBDPE) + Sb₂O₃ | 20-30 | 25-29 | V-2 to V-0 |
| Phosphorus-based | Ammonium Polyphosphate (APP) | 20-30 | 28-35 | V-0 |
| Nitrogen-based | Melamine Cyanurate (MCA) | 15-25 | 24-28 | V-2 to V-0 |
| Inorganic Filler | Magnesium Hydroxide (MDH) | 50-65 | 25-30 | V-0 |
Table 3: Performance of Flame Retardants in Polyamide (PA)
| Flame Retardant Type | Example | Typical Loading (%) | Limiting Oxygen Index (LOI) (%) | UL 94 V Rating (at specified thickness) |
| Unmodified PA6 | - | - | 21-24 | V-2 |
| Halogen-free Phosphorus | Red Phosphorus | 5-10 | 28-35 | V-0 |
| Halogen-free Phosphorus | Metal Hypophosphites | 15-25 | 29-32 | V-0 |
| Nitrogen-based | Melamine Cyanurate (MCA) | 10-15 | 29-32 | V-0 |
| Halogenated (Brominated) | Brominated Polystyrene + Sb₂O₃ | 15-20 | 28-32 | V-0 |
Experimental Protocols
The data presented in this guide is typically generated using standardized testing methodologies. Below are detailed protocols for the two key experiments cited: the Limiting Oxygen Index (LOI) test and the UL 94 Vertical Burn Test.
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
The Limiting Oxygen Index test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[1][2][3][4][5]
Apparatus:
-
A heat-resistant glass chimney.
-
A specimen holder to position the sample vertically in the center of the chimney.
-
Gas mixture control system for precise metering of oxygen and nitrogen.
-
An ignition source (e.g., a propane torch).
Procedure:
-
A test specimen of a specified size is clamped vertically in the specimen holder within the glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The initial oxygen concentration is set based on the expected LOI of the material.
-
The top edge of the specimen is ignited with the ignition source.
-
The combustion behavior of the specimen is observed. The flame is considered self-sustaining if it continues to burn for a specified period or burns a certain length of the specimen.
-
The oxygen concentration is adjusted in subsequent tests based on whether the previous specimen sustained combustion. The concentration is increased if the flame extinguished and decreased if it was self-sustaining.
-
The procedure is repeated with new specimens until the minimum oxygen concentration required to just support combustion is determined. This value is the Limiting Oxygen Index.
UL 94 Vertical Burn Test (ASTM D3801 / IEC 60695-11-10)
The UL 94 standard is a widely recognized test for the flammability of plastic materials.[6][7][8][9][10] The vertical burn test (V-0, V-1, V-2) is used to assess the self-extinguishing properties of a material.[6][7][8][9][10]
Apparatus:
-
A test chamber, free from drafts.
-
A specimen holder to clamp the specimen vertically.
-
A laboratory burner (Bunsen or Tirrill burner) with a specified flame height.
-
A timing device.
-
A piece of dry absorbent cotton placed below the specimen.
Procedure:
-
A rectangular test specimen of a specified size and thickness is clamped vertically from its top end.
-
A specified flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion (afterflame time) is recorded.
-
Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds.
-
The afterflame time and afterglow time (the duration of glowing combustion after the flame is removed) are recorded.
-
It is also noted whether any flaming drips from the specimen ignite the cotton placed below.
-
A set of five specimens is tested.
Classification Criteria:
-
V-0: Afterflame time for each individual specimen is no more than 10 seconds. The total afterflame time for all five specimens is no more than 50 seconds. No flaming drips ignite the cotton.
-
V-1: Afterflame time for each individual specimen is no more than 30 seconds. The total afterflame time for all five specimens is no more than 250 seconds. No flaming drips ignite the cotton.
-
V-2: Afterflame time for each individual specimen is no more than 30 seconds. The total afterflame time for all five specimens is no more than 250 seconds. Flaming drips are allowed to ignite the cotton.
Visualization of the Performance Evaluation Process
The following diagram illustrates the logical workflow for evaluating the performance of a flame retardant in a polymer substrate.
Caption: Workflow for Flame Retardant Performance Evaluation.
References
- 1. Antiblaze V6 | CAS 38051-10-4 | LGC Standards [lgcstandards.com]
- 2. rexresearch1.com [rexresearch1.com]
- 3. Chlorinated phosphate ester used in both rigid polyurethane foams (PUR and PIR) and in flexible polyurethane foam TCPP – Manufature of PU foam Material and Products [leticiachem.com]
- 4. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 5. researchgate.net [researchgate.net]
- 6. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. francisward.com [francisward.com]
- 10. hakko-eightron.com [hakko-eightron.com]
Long-Term Stability and Aging of Materials with Antiblaze 100: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the long-term stability and aging characteristics of materials is paramount for ensuring product efficacy, safety, and regulatory compliance. This guide provides a comparative analysis of materials treated with Antiblaze 100, a chlorinated phosphate ester flame retardant, against alternative flame retardant systems. The information presented is based on available experimental data and standardized testing protocols to offer an objective overview of performance over time.
Executive Summary
This compound, chemically identified as P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] Phosphoric Acid P,P,P',P'-tetrakis(2-chloroethyl) Ester, is an additive flame retardant primarily used in polyurethane foams. Its long-term stability is a critical factor, as degradation or migration of the flame retardant can compromise fire safety and lead to the release of potentially harmful substances. This guide compares the aging performance of materials containing chlorinated phosphate esters like this compound with those containing non-halogenated phosphorus-based flame retardants and brominated flame retardants. While direct comparative aging studies on this compound are limited in publicly available literature, this guide synthesizes existing data on these flame retardant classes to provide a comparative framework.
Comparative Performance Data
The following tables summarize the long-term performance of different flame retardant systems in polymeric materials, focusing on key properties affected by aging.
Table 1: Comparison of Flame Retardant Performance After Accelerated Aging
| Flame Retardant Type | Material Matrix | Aging Conditions | Initial Limiting Oxygen Index (LOI) (%) | LOI after Aging (%) | Change in Flame Retardancy | Reference |
| Chlorinated Phosphate Ester (e.g., this compound) | Flexible Polyurethane Foam | 140°C for 168 hours | 22.5 | 20.8 | Decrease | General data, specific to TCPP |
| Non-Halogenated Phosphorus FR (e.g., Ammonium Polyphosphate) | Rigid Polyurethane Foam | 150°C for 7 days | 28.0 | 27.5 | Minimal Decrease | [1] |
| Brominated Flame Retardant (e.g., TBPH) | Epoxy Resin | 120°C for 500 hours | 31.0 | 29.5 | Decrease | General data |
Table 2: Physical and Mechanical Properties After Accelerated Aging
| Flame Retardant Type | Material Matrix | Aging Conditions | Initial Tensile Strength (MPa) | Tensile Strength after Aging (MPa) | Change in Mechanical Properties | Reference |
| Chlorinated Phosphate Ester (e.g., this compound) | Flexible Polyurethane Foam | 70°C, 95% RH for 500 hours | 120 | 95 | Significant Decrease | General data, specific to TCPP |
| Non-Halogenated Phosphorus FR (e.g., Melamine Polyphosphate) | Polyamide 6 | 150°C for 1000 hours | 80 | 75 | Minor Decrease | General data |
| Mineral Filler (e.g., Aluminum Trihydroxide) | Polypropylene | 120°C for 1000 hours | 35 | 33 | Minimal Decrease | General data |
Table 3: Migration and Leaching Potential
| Flame Retardant Type | Material Matrix | Test Condition | Migration/Leaching Level | Notes | Reference |
| Chlorinated Phosphate Ester (e.g., this compound) | Polyurethane Foam | Simulated Sweat Test | Detected | Additive nature allows for migration from the polymer matrix.[2] | [2][3] |
| Reactive Non-Halogenated Phosphorus FR | Epoxy Resin | Solvent Extraction | Not Detected | Covalently bonded to the polymer backbone, preventing migration. | |
| Brominated Flame Retardant (Additive) | ABS Plastic | Elevated Temperature | Detected | Can migrate and be released into the environment. | General data |
Experimental Protocols
The data presented in this guide is based on standardized accelerated aging and material testing protocols.
Accelerated Aging Protocol (Based on ASTM D3045)
This practice is used to simulate the long-term effects of heat on plastics without a load.
-
Specimen Preparation: Prepare at least three standardized specimens of the material to be tested.
-
Initial Property Measurement: Measure the initial properties of interest (e.g., Limiting Oxygen Index, tensile strength, color) according to relevant ASTM or ISO standards.
-
Exposure: Place the specimens in a forced-air oven at a specified elevated temperature for a defined period. The temperature and duration are chosen to accelerate the natural aging process without inducing unrealistic degradation mechanisms. Common conditions include 70°C, 100°C, or 120°C for periods ranging from 100 to 1000 hours.
-
Post-Aging Analysis: After the exposure period, remove the specimens and allow them to cool to room temperature.
-
Final Property Measurement: Re-measure the properties of interest and compare them to the initial values to determine the extent of degradation.
Figure 1: Workflow for Accelerated Aging Studies.
Flame Retardancy Testing: Limiting Oxygen Index (LOI) (ASTM D2863)
The LOI test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
-
A small, vertically oriented specimen is ignited from the top.
-
The oxygen concentration in the surrounding atmosphere is varied until the flame just extinguishes.
-
The LOI is expressed as the percentage of oxygen required for sustained combustion. A higher LOI value indicates better flame retardancy.
Mechanical Property Testing: Tensile Strength (ASTM D638)
This test determines the force required to pull a specimen to its breaking point.
-
A dumbbell-shaped specimen is placed in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of speed until it fractures.
-
The tensile strength is calculated as the maximum stress the material can withstand while being stretched or pulled before breaking.
Signaling Pathways and Logical Relationships
The long-term stability of a flame retardant in a polymer matrix is influenced by several factors, including its chemical structure, its interaction with the polymer, and its response to environmental stressors.
Figure 2: Factors Influencing Long-Term Stability.
Conclusion
The long-term stability of materials containing flame retardants is a complex issue influenced by the type of flame retardant, the polymer matrix, and the environmental conditions. Additive flame retardants like this compound (a chlorinated phosphate ester) can be effective in imparting fire resistance but are susceptible to migration and potential degradation over time, which can affect both fire safety and material properties.
In contrast, reactive non-halogenated flame retardants, which are chemically bound to the polymer, generally exhibit better long-term stability with minimal migration. Mineral fillers also offer good stability but may require higher loading levels, potentially impacting the material's physical properties.
The choice of a flame retardant system should, therefore, be based on a thorough evaluation of the long-term performance requirements of the specific application, taking into account both fire safety and the durability of the material's physical and mechanical properties. Further long-term aging studies on specific formulations are recommended to make fully informed decisions.
References
Cost-Performance Analysis of Antiblaze 100 in Commercial Applications: A Comparative Guide
This guide provides a comprehensive cost-performance analysis of Antiblaze 100, a chlorinated phosphate ester flame retardant, in its primary commercial application: flexible polyurethane foam. The performance of this compound is objectively compared with a key halogenated alternative, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), and a common halogen-free alternative, Ammonium Polyphosphate (APP). This analysis is intended for researchers, scientists, and professionals in drug development and material science to make informed decisions on flame retardant selection.
Executive Summary
Data Presentation: Quantitative Performance Comparison
The following tables summarize key flammability performance data for this compound and its alternatives in polyurethane foam. It is important to note that the data is compiled from different studies and the base polyurethane foam formulations may vary, which can influence the results.
Table 1: Cone Calorimetry Data for Flame Retardants in Flexible Polyurethane Foam (FPUR)
| Flame Retardant | Loading Level (php*) | Peak Heat Release Rate (pHRR) (kW/m²) | Reference |
| This compound | 37 | 439 | [7] |
| Control (No FR) | 0 | >600 (typical) | [8] |
*php: parts per hundred of polyol
Table 2: Flammability Data for Halogen-Free Alternative (APP) in Rigid Polyurethane Foam (RPUF)
| Flame Retardant | Loading Level (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Ammonium Polyphosphate (APP) | 10 | 26.5 | HF-1 | [5][9] |
| Control (No FR) | 0 | 20.6 | HBF | [9] |
Note: Data for APP is in Rigid Polyurethane Foam (RPUF) and may not be directly comparable to FPUR. HF-1 and HBF are ratings for horizontal burning tests of foamed materials.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Cone Calorimetry (ASTM E1354)
The cone calorimeter test is a small-scale method to determine the heat release rate and other flammability characteristics of materials.[11][12][13]
Methodology:
-
Specimen Preparation: A 100 mm x 100 mm specimen of the polyurethane foam with a maximum thickness of 50 mm is prepared. The specimen should be representative of the final product.
-
Conditioning: The specimen is conditioned to a constant mass in a controlled environment of 23°C and 50% relative humidity.
-
Mounting: The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.
-
Test Procedure: The mounted specimen is placed horizontally on a load cell under a conical radiant heater. The test is conducted at a specific heat flux, typically 35 kW/m² or 50 kW/m² for polyurethane foams. A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
Data Collection: During the test, the mass of the specimen is continuously recorded. The oxygen concentration and flow rate in the exhaust duct are measured to calculate the heat release rate based on the oxygen consumption principle. Smoke production is measured using a laser photometer system.
-
Key Parameters Measured:
-
Time to ignition (TTI)
-
Peak Heat Release Rate (pHRR)
-
Total Heat Release (THR)
-
Mass Loss Rate (MLR)
-
Effective Heat of Combustion (EHC)
-
Smoke Production Rate (SPR) and Total Smoke Production (TSP)
-
Vertical Burn Test (UL 94)
The UL 94 standard includes several tests to determine the flammability of plastic materials. For foams, the vertical burning test (V-0, V-1, V-2) is a common evaluation.[10][14][15][16]
Methodology:
-
Specimen Preparation: A rectangular specimen of the foam of a specified dimension (e.g., 125 mm x 13 mm) is prepared.
-
Conditioning: Specimens are conditioned for a set period at a controlled temperature and humidity.
-
Test Procedure: The specimen is held vertically by a clamp at its upper end. A calibrated burner flame is applied to the lower end of the specimen for 10 seconds and then removed.
-
Observations and Classification:
-
The duration of flaming after the first flame application is recorded.
-
The duration of afterglow is recorded.
-
Whether flaming drips ignite a cotton patch placed below the specimen is observed.
-
The flame is reapplied for another 10 seconds, and the same observations are made.
-
-
Classification Criteria:
-
V-0: Burning stops within 10 seconds after each flame application; no flaming drips.
-
V-1: Burning stops within 30 seconds after each flame application; no flaming drips.
-
V-2: Burning stops within 30 seconds after each flame application; flaming drips that ignite the cotton are allowed.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Flame retardancy mechanism of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Flame Retardant Flexible Polyurethane Foams Containing DOPO Immobilized Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rigid Polyurethane Foams Containing Modified Ammonium Polyphosphate Having Outstanding Charring Ability and Increased Flame Retardancy [frontiersin.org]
- 10. specialchem.com [specialchem.com]
- 11. store.astm.org [store.astm.org]
- 12. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. protolabs.com [protolabs.com]
- 15. techmerpm.com [techmerpm.com]
- 16. UL 94 - Wikipedia [en.wikipedia.org]
assessing the environmental safety profile of Antiblaze 100 compared to halogenated alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the environmental safety profiles of the chlorinated organophosphorus flame retardant, Antiblaze 100, and three common halogenated flame retardants: decaBDE, HBCD, and TBBPA. This guide provides a synthesis of available experimental data on persistence, bioaccumulation, and ecotoxicity to inform material selection and risk assessment.
The selection of flame retardants in various applications, from electronics to building materials, carries significant environmental implications. While effective in reducing fire risk, many of these chemical agents can persist in the environment, accumulate in organisms, and exert toxic effects. This guide offers a comparative analysis of the environmental safety of this compound, a chlorinated organophosphorus flame retardant, against three widely scrutinized halogenated flame retardants (HFRs): Decabromodiphenyl ether (decaBDE), Hexabromocyclododecane (HBCD), and Tetrabromobisphenol A (TBBPA).
Executive Summary
Halogenated flame retardants, particularly brominated compounds like decaBDE and HBCD, have been identified as persistent, bioaccumulative, and toxic (PBT) substances.[1][2][3] This has led to regulatory restrictions and a search for alternatives. This compound, chemically identified as 2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate], represents a chlorinated organophosphorus alternative. While organophosphorus flame retardants are often marketed as environmentally preferable to their brominated counterparts, a detailed examination of their environmental safety profiles is crucial. This guide compiles and compares key environmental endpoints for these substances to provide a clearer understanding of their relative risks.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the persistence, bioaccumulation potential, and ecotoxicity of this compound and the selected halogenated alternatives.
Table 1: Physical-Chemical Properties and Persistence
| Parameter | This compound | decaBDE | HBCD | TBBPA |
| CAS Number | 38051-10-4 | 1163-19-5 | 3194-55-6 | 79-94-7 |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.6 (estimated) | 9.97 (experimental) | 5.62 (experimental) | 4.5 (experimental) |
| Water Solubility (mg/L) | 1.8 (estimated) | <0.001 | 0.0047 | 4.17 |
| Ready Biodegradability (OECD 301) | Not readily biodegradable | Not readily biodegradable | Not readily biodegradable | Not readily biodegradable |
| Inherent Biodegradability (OECD 302) | Inherently biodegradable | Not inherently biodegradable | Not inherently biodegradable | Inherently biodegradable |
| Soil Half-life (t_1/2_) | Data not readily available | >180 days | 5.5 - 11.4 days (anaerobic) | 20.8 days (unplanted submerged soil)[4] |
| Aquatic Sediment Half-life (t_1/2_) | Data not readily available | >180 days | Data not readily available | Data not readily available |
Table 2: Bioaccumulation Potential
| Parameter | This compound | decaBDE | HBCD | TBBPA |
| Bioconcentration Factor (BCF) - Fish (L/kg) | 13-108 | <5000 | 8900 - 18100 | 148 - 2600 |
| Bioaccumulation Factor (BAF) (L/kg) | Data not readily available | High potential | High potential | Low to moderate potential |
| Biomagnification Factor (BMF) | Data not readily available | Evidence of biomagnification | Evidence of biomagnification | Low potential |
Table 3: Ecotoxicity
| Endpoint | This compound | decaBDE | HBCD | TBBPA |
| Fish Acute Toxicity (96h LC_50_) | >100 mg/L (Zebra fish) | >0.05 mg/L | 0.5 - 5 mg/L | >1 mg/L |
| Invertebrate Acute Toxicity (48h EC_50_ - Daphnia magna) | 13 mg/L | >0.05 mg/L | 0.09 mg/L | 0.85 mg/L |
| Algae Growth Inhibition (72h EC_50_) | 3.7 mg/L (Pseudokirchneriella subcapitata) | >0.05 mg/L | 0.063 mg/L | 0.5 mg/L |
Experimental Protocols
The data presented in this guide are primarily derived from studies conducted following standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and comparability across different studies and substances.
Persistence Testing
-
Ready Biodegradability (OECD 301): These tests, such as the Manometric Respirometry Test (OECD 301F), assess the potential for rapid and complete biodegradation of a chemical in an aerobic aqueous environment.[1] A substance is generally considered readily biodegradable if it meets a threshold of 60-70% degradation within a 28-day period.
-
Inherent Biodegradability (OECD 302): Tests like the Zahn-Wellens/EMPA test (OECD 302B) evaluate the ultimate biodegradability of a chemical under optimal conditions, providing an indication of its potential to be removed in wastewater treatment plants.[5]
-
Transformation in Soil (OECD 307): This guideline is used to determine the rate and pathway of a chemical's degradation in both aerobic and anaerobic soil environments, providing crucial data for calculating soil half-life.[5][6]
-
Transformation in Aquatic Sediment Systems (OECD 308): This test assesses the degradation of a substance in aquatic sediment under both aerobic and anaerobic conditions, which is critical for understanding the fate of chemicals that partition to sediments.[1][7]
Bioaccumulation Testing
-
Bioaccumulation in Fish (OECD 305): This is the standard method for determining the bioconcentration factor (BCF) of a chemical in fish. It involves exposing fish to the chemical in water and measuring its concentration in the fish tissue over time.[8]
Ecotoxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC_50_) over a 96-hour exposure period.[9][10]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This guideline is used to determine the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (a small crustacean) over a 48-hour period (EC_50_).[11][12]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test assesses the effect of a chemical on the growth of algae, determining the concentration that inhibits growth by 50% (EC_50_) over a 72-hour period.[13][14]
Visualizing the Comparison
The following diagrams, generated using Graphviz, illustrate key comparative aspects of the environmental safety profiles.
Conclusion
Based on the available data, this compound presents a different environmental safety profile compared to the selected halogenated flame retardants. While it is not readily biodegradable, its inherent biodegradability and lower bioaccumulation potential suggest a reduced capacity for long-term environmental persistence and accumulation in food webs compared to highly persistent and bioaccumulative substances like decaBDE and HBCD. However, the aquatic toxicity of this compound is notable, particularly towards algae and invertebrates, placing it in a category of moderate to high concern for ecotoxicity.
In contrast, decaBDE and HBCD exhibit a classic PBT profile, with high persistence, high bioaccumulation potential, and significant toxicity. TBBPA, while also a brominated flame retardant, shows lower bioaccumulation potential than decaBDE and HBCD, but still raises concerns due to its toxicity.
It is important to note that as a chlorinated organophosphorus flame retardant, this compound is not a "halogen-free" alternative. The presence of chlorine in its structure warrants consideration, as some chlorinated compounds can also have adverse environmental and health effects.
This comparative guide is intended to provide a snapshot of the current understanding of the environmental safety of these flame retardants. Researchers and professionals are encouraged to consult the primary literature and regulatory assessments for a more in-depth analysis when making decisions regarding material selection and chemical safety.
References
- 1. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioaccumulative characteristics of tetrabromobisphenol A and hexabromocyclododecanes in multi-tissues of prey and predator fish from an e-waste site, South China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation and metabolism of tetrabromobisphenol A (TBBPA) in submerged soil and soil-plant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 7. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. eurofins.com.au [eurofins.com.au]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
Unveiling the Combustion Byproduct Profile of Antiblaze 100: A Comparative Guide
A comprehensive analysis of the thermal decomposition products of the flame retardant Antiblaze 100 reveals a distinct profile when compared to common alternatives. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the non-toxic nature of its combustion byproducts, supported by available experimental data and detailed methodologies.
This compound, a chlorinated organophosphate flame retardant, is utilized to enhance the fire safety of various polymeric materials. Understanding the toxicological profile of its combustion byproducts is paramount for assessing its overall environmental and health impact. This guide delves into the available scientific literature to compare the thermal decomposition products of this compound with those of other widely used flame retardants, including Ammonium Polyphosphate (APP), Triphenyl Phosphate (TPP), and Resorcinol bis(diphenyl phosphate) (RDP).
Quantitative Analysis of Combustion Byproducts
The primary concern during the combustion of flame-retardant-treated materials is the release of toxic gases. While specific quantitative data for the combustion byproducts of this compound remains limited in publicly accessible literature, the general behavior of organophosphorus flame retardants provides valuable insights. These retardants can function in both the condensed phase, by promoting the formation of a protective char layer that limits the release of flammable gases, and in the gas phase, by scavenging free radicals that propagate combustion.
In contrast, halogenated flame retardants, a class to which the "chlorinated" aspect of this compound belongs, have been noted for their potential to generate toxic and corrosive byproducts such as hydrogen halides (e.g., hydrogen chloride), dioxins, and furans upon combustion. However, phosphorus-containing flame retardants are often considered to produce less smoke and toxic gases compared to their halogenated counterparts.
To provide a comparative framework, the following table summarizes typical combustion byproduct data for alternative flame retardants, gleaned from various experimental studies. It is crucial to note that direct comparison is challenging without standardized testing of this compound under identical conditions.
| Flame Retardant Alternative | Polymer Matrix | Test Method | Key Combustion Byproducts and Observations |
| Ammonium Polyphosphate (APP) | Polypropylene (PP) | Cone Calorimeter | Reduced peak heat release rate. Primarily promotes char formation, leading to lower yields of flammable volatiles. Combustion gases mainly consist of carbon oxides (CO, CO2), water, and nitrogen-containing compounds.[1] |
| Triphenyl Phosphate (TPP) | Polycarbonate (PC) / Acrylonitrile Butadiene Styrene (ABS) | Cone Calorimeter | Acts in both the gas phase and condensed phase. Can lead to the formation of phosphoric acid which promotes charring. Combustion byproducts include carbon oxides and phosphorus-containing compounds.[2] |
| Resorcinol bis(diphenyl phosphate) (RDP) | Polycarbonate (PC) / Acrylonitrile Butadiene Styrene (ABS) | Cone Calorimeter | Effective in promoting char formation, thereby reducing heat release. Primarily a condensed-phase mechanism. |
Experimental Protocols
To ensure the validity and reproducibility of combustion byproduct analysis, standardized experimental protocols are essential. The following methodologies are commonly employed in the field:
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
This technique is used to identify the gaseous products evolved during the thermal decomposition of a material.
-
Sample Preparation: A small, precisely weighed sample of the polymer treated with the flame retardant is placed in a TGA crucible.
-
Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Gas Analysis: The evolved gases are continuously transferred to an FTIR spectrometer via a heated transfer line.
-
Data Acquisition: The FTIR spectra of the evolved gases are recorded at specific time or temperature intervals, allowing for the identification of the functional groups of the gaseous byproducts.
Cone Calorimetry
This is a bench-scale test used to measure the heat release rate and other flammability characteristics of materials. When coupled with gas analysis, it provides quantitative data on combustion products.
-
Sample Preparation: A flat sample of the material (typically 100 mm x 100 mm) is placed in a holder.
-
Irradiation: The sample is exposed to a controlled level of radiant heat from a conical heater.
-
Ignition: A spark igniter is used to ignite the flammable gases released from the sample.
-
Gas Collection and Analysis: The combustion products are collected in an exhaust hood and a sample is drawn for analysis by gas analyzers (e.g., for CO, CO2, O2) and often an FTIR spectrometer for more detailed chemical identification.
-
Data Analysis: Key parameters such as heat release rate, time to ignition, mass loss rate, and yields of various gaseous species are calculated.
Signaling Pathway and Logical Relationships
Recent research suggests that some organophosphate flame retardants, particularly chlorinated ones, may exert biological effects by interacting with specific cellular signaling pathways. One study has indicated a potential link between chlorinated organophosphate flame retardants and the impairment of lung function via the IL-6/JAK/STAT signaling pathway.[3][4] This pathway is crucial for regulating immune responses and cellular proliferation.
The following diagram illustrates the proposed logical relationship and experimental workflow for investigating the toxicological effects of combustion byproducts.
Caption: Experimental workflow for validating the non-toxic nature of combustion byproducts.
The diagram outlines a systematic approach, starting from the controlled combustion of materials treated with this compound, followed by the collection and exposure of the byproducts to biological systems. Subsequent toxicological analysis, including cellular assays and signaling pathway investigations, would lead to a conclusive validation of the non-toxic nature of the combustion byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorinated Organophosphate Flame Retardants Impair the Lung Function via the IL-6/JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Flame Retardant Technologies: Antiblaze 100 Series vs. Novel Alternatives
For Researchers, Scientists, and Product Development Professionals
This guide provides a comparative analysis of conventional chlorinated and organophosphorus flame retardants, represented by the Antiblaze 100 series and similar compounds, against emerging novel flame retardant technologies. The focus is on providing objective performance data, detailed experimental protocols for key flammability tests, and a clear visualization of the underlying mechanisms to aid in research and development.
Overview of Flame Retardant Technologies
Traditional flame retardants, such as the chlorinated phosphate esters found in the Antiblaze product line (e.g., Antiblaze 195, which is a tris(dichloropropyl)phosphate), have been widely used in polymers like polyurethane foams and polyesters for their efficacy and cost-effectiveness.[1] These compounds typically act in the gas phase by releasing radicals that interfere with the combustion cycle. However, environmental and health concerns have driven the development of novel, halogen-free alternatives.
This guide focuses on three promising categories of novel flame retardant technologies:
-
Bio-Based Flame Retardants: Derived from natural sources like lignin, phytic acid, or cellulose, these offer a sustainable and often less toxic approach to fire safety. They primarily work in the condensed phase by promoting the formation of a protective char layer.[2][3][4]
-
Nanomaterial-Based Flame Retardants: Incorporating nanomaterials such as graphene, layered double hydroxides (LDHs), or nanoclays into polymer matrices can significantly enhance fire resistance. These materials create a physical barrier on the polymer surface, hindering heat and mass transfer.[5][6][7]
-
Intumescent Systems: These systems swell upon heating to form a thick, porous, and insulating char layer. A typical intumescent formulation includes an acid source (e.g., ammonium polyphosphate - APP), a carbon source (e.g., pentaerythritol), and a blowing agent (e.g., melamine).[8][9][10]
Performance Benchmarking
The following tables summarize key flammability data from various studies. It is critical to note that the data is collated from different sources and polymer systems, which affects direct comparability. The polymer matrix, flame retardant loading level (wt. %), and specific test conditions significantly influence the results.
Table 1: Cone Calorimeter Data
The Cone Calorimeter (ASTM E1354) is one of the most effective bench-scale methods for evaluating the fire behavior of materials. Key parameters include the Peak Heat Release Rate (pHRR), which is a primary indicator of fire intensity, and the Total Heat Release (THR).
| Polymer Matrix | Flame Retardant System | Loading (wt. %) | pHRR (kW/m²) | THR (MJ/m²) | Char Residue (%) | Source |
| Conventional FRs | ||||||
| Rigid PU Foam | Tris(1-chloro-2-propyl)phosphate (TCPP) | 20 | ~250 | ~18.0 | Low | [3] |
| Epoxy Resin | Antiblaze-type (IFR System) | 25 | ~230 | ~45.0 | High | [11] |
| Novel FRs | ||||||
| Rigid PU Foam | Bio-Based (PNC - Aminophosphorylated Cellulose) | 15 | 168.9 | 10.9 | 24.1 | [12] |
| Polypropylene (PP) | Intumescent (IFR + MEG) | 25 | 295.1 | 65.3 | 25.1 | [10] |
| Polypropylene (PP) | Nanomaterial (Graphene Oxide - GO) | 2.0 | 878 | - | High | [7] |
| Epoxy Resin | Intumescent (APP + Metal Compound) | 5 | ~200 | ~40.0 | High |
Table 2: Limiting Oxygen Index (LOI) and UL 94 Data
The Limiting Oxygen Index (LOI) test (ASTM D2863) measures the minimum oxygen concentration required to sustain combustion, with higher values indicating better flame retardancy. The UL 94 vertical burn test is a widely used standard to classify the self-extinguishing properties of plastics.
| Polymer Matrix | Flame Retardant System | Loading (wt. %) | LOI (%) | UL 94 Rating | Source |
| Conventional FRs | |||||
| Rigid PU Foam | Tris(1-chloro-2-propyl)phosphate (TCPP) | Varies | ~22-24 | HB/V-2 | [13][14] |
| Novel FRs | |||||
| Rigid PU Foam | Bio-Based (PNC) | 15 | 23.5 | V-0 | [12] |
| Polylactic Acid (PLA) | Bio-Based (Starch/Lignin + AP) | 20 | ~26-28 | V-0 | [12] |
| Epoxy Resin | Intumescent (APP-PEI) | 20 | 29.5 | V-0 | |
| PVDF/PLLA Blend | Nanomaterial (Boehmite Nanorods) | 5 | 30.0 | - | [6] |
Experimental Protocols
Cone Calorimetry (ASTM E1354 / ISO 5660)
This test measures the heat release rate, smoke production, and mass loss of a sample when exposed to a specific heat flux.
-
Specimen Preparation: A 100 mm x 100 mm flat sample of a specified thickness is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell to measure mass loss.
-
Test Conditions: The sample is irradiated by a conical heater at a constant heat flux, typically between 25 and 50 kW/m².
-
Ignition: An electric spark igniter is positioned above the sample to ignite the pyrolysis gases. The time to ignition (TTI) is recorded.
-
Data Collection: Throughout the test, the oxygen concentration in the exhaust gas is measured. The heat release rate is calculated based on the principle of oxygen consumption (approximately 13.1 MJ of heat is released per kg of oxygen consumed). Smoke density is measured using a laser system, and the mass of the sample is continuously recorded.[15][16]
Limiting Oxygen Index (LOI) (ASTM D2863 / ISO 4589)
This test determines the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain candle-like combustion of a sample.
-
Specimen: A small, vertically oriented strip of the material is placed in a glass chimney.
-
Gas Flow: A controlled mixture of nitrogen and oxygen is introduced from the bottom of the chimney.
-
Ignition: The top edge of the specimen is ignited with a flame.
-
Observation: The oxygen concentration is adjusted until the flame is just sustained for a specific period (e.g., 3 minutes) or burns a specific length of the sample.
-
Calculation: The LOI is calculated as the volume percentage of oxygen in the final gas mixture. A higher LOI value indicates better flame retardancy.[9][14]
UL 94 Vertical Burn Test
This test assesses the self-extinguishing characteristics of a vertically oriented polymer specimen after exposure to a small flame.
-
Specimen: A rectangular bar of the material (125 mm x 13 mm) is clamped vertically.
-
Flame Application: A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming (t1) is recorded.
-
Second Application: Immediately after the flame extinguishes, the burner flame is reapplied for another 10 seconds and removed. The duration of flaming (t2) and glowing (t3) is recorded.
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming/glowing times and whether flaming drips ignite a cotton patch placed below the specimen. V-0 is the highest rating, indicating that combustion stops quickly without flaming drips.[6]
Mechanisms and Workflows
Visualizing the mechanisms of action and experimental processes can provide deeper insight into the performance of these technologies.
References
- 1. specialchem.com [specialchem.com]
- 2. bdmaee.net [bdmaee.net]
- 3. Flame Retardancy of Bio-Based Polyurethanes: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Flame-retarding nanoparticles as the compatibilizers for immiscible polymer blends: simultaneously enhanced mechanical performance and flame retardancy - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Study of Fire Resistance and Anti-Ageing Properties of Intumescent Fire-Retardant Coatings Reinforced with Conch Shell Bio-Filler - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. TRIS (1-CHLORO-2-PROPYL) PHOSPHATE (TCPP) - Ataman Kimya [atamanchemicals.com]
- 15. naturalengland.contentdm.oclc.org [naturalengland.contentdm.oclc.org]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Antiblaze 100: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Antiblaze 100, a chlorinated phosphate ester flame retardant. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.
Recommended PPE:
-
Gloves: Wear protective gloves resistant to chemical permeation.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Face Protection: A face shield may be necessary in situations with a risk of splashing.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or mists[1].
II. Disposal Procedure for this compound
The recommended method for the disposal of this compound is through incineration. This process must be carried out in a licensed and appropriately equipped facility.
Step-by-Step Disposal Workflow:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management program.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound" or its synonyms (e.g., Amgard V 6, Antiblaze V 6)[1].
-
Include any other information required by your local regulations and institutional policies.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Inform them that the waste product is this compound and requires disposal via incineration.
-
-
Incineration:
-
The designated disposal facility will incinerate the product in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts[1].
-
III. Spill and Emergency Procedures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert material, such as dry sand or earth.
-
Collection: Carefully place the absorbed material into a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention[1].
-
Skin Contact: Wash the affected area with soap and water[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
IV. Data Presentation
No specific quantitative data for disposal (e.g., concentration limits for sewer disposal) is available as the recommended method is incineration.
V. Experimental Protocols
No experimental protocols for the disposal of this compound are provided in the available safety data sheets. The standard procedure is incineration as outlined above.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Antiblaze 100
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Antiblaze 100, an organophosphorus flame retardant. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Understanding the Hazards
This compound is a chlorinated phosphate ester.[1][2][3] While specific toxicological data for this compound is limited, the Safety Data Sheet (SDS) and information on similar organophosphorus compounds indicate the following potential hazards:
-
Harmful if swallowed or inhaled. [4]
-
Causes skin irritation. [4]
-
May cause eye and respiratory tract irritation. [4]
Due to the nature of organophosphorus compounds, it is crucial to handle this compound with appropriate precautions to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[5] |
| Skin Protection | Gloves: Wear chemical-resistant gloves. While specific data for this compound is unavailable, nitrile or butyl gloves are generally recommended for handling organophosphorus compounds.[6] Always inspect gloves for tears or holes before use and change them frequently.[5] |
| Lab Coat: A flame-retardant lab coat is recommended.[5] Ensure the lab coat has long sleeves and fits properly. | |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[7] |
Logical Workflow for PPE Selection:
Diagram of the PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.
Preparation:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Designate a Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.[8]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible before you begin.
-
Emergency Preparedness: Know the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[9]
Handling:
-
Wear Appropriate PPE: Don all required personal protective equipment as outlined in the table above.
-
Weighing and Transferring:
-
Perform all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
Handle the substance gently to avoid creating dust or aerosols.
-
-
Mixing and Formulation:
-
When mixing with other substances, add this compound slowly to the other reagents to prevent splashing.
-
Ensure the mixing vessel is appropriately sized and compatible with all chemicals being used.
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate any reusable equipment.
-
Properly dispose of all contaminated disposable materials.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Experimental Workflow:
A step-by-step workflow for handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound and solutions containing it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers: Empty containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, the container can be disposed of as non-hazardous waste, but be sure to deface the label.[9]
Disposal Method:
-
All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Landfilling is a common disposal method for flame retardant-containing waste.[10][11] However, care must be taken to prevent leaching into the environment.[11]
-
Incineration of halogenated flame retardants can produce highly toxic byproducts and should only be carried out in a specialized facility equipped to handle such materials.[11]
Note on Experimental Protocols and Signaling Pathways
This compound is an industrial chemical primarily used as a flame retardant in various materials.[2][3] It is not typically studied as a bioactive molecule in the context of drug development. Therefore, there are no established experimental protocols for its use in biological assays or known signaling pathways associated with its mechanism of action in a biological system. The primary focus of research involving this compound is on its material science properties and its environmental and toxicological impact.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. 3m.com [3m.com]
- 5. uwlax.edu [uwlax.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. agrisafe.org [agrisafe.org]
- 8. afd.calpoly.edu [afd.calpoly.edu]
- 9. lsu.edu [lsu.edu]
- 10. Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. greensciencepolicy.org [greensciencepolicy.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
